(Deamino-Cys1,Val4,D-Arg8)-Vasopressin
Description
Properties
IUPAC Name |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N13O11S2/c1-25(2)38-44(69)56-32(22-35(47)61)41(66)57-33(45(70)59-18-7-11-34(59)43(68)54-29(10-6-17-51-46(49)50)39(64)52-23-36(48)62)24-72-71-19-16-37(63)53-30(21-27-12-14-28(60)15-13-27)40(65)55-31(42(67)58-38)20-26-8-4-3-5-9-26/h3-5,8-9,12-15,25,29-34,38,60H,6-7,10-11,16-24H2,1-2H3,(H2,47,61)(H2,48,62)(H,52,64)(H,53,63)(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,67)(H4,49,50,51)/t29-,30+,31+,32+,33+,34+,38+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBRFHAVFOSSOX-WSFLLCRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65N13O11S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658832 | |
| Record name | 1-[(4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]-L-prolyl-N~5~-(diaminomethylidene)-D-ornithylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1040.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43157-23-9 | |
| Record name | 1-[(4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]-L-prolyl-N~5~-(diaminomethylidene)-D-ornithylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin mechanism of action
Technical Monograph: (Deamino-Cys1, Val4, D-Arg8)-Vasopressin (dVDAVP) Molecular Class: Synthetic Vasopressin Analogue (Super-Agonist) Primary Target: Arginine Vasopressin Receptor 2 (V2R)
Executive Summary: The "Super-Agonist" Profile
(Deamino-Cys1, Val4, D-Arg8)-Vasopressin, commonly abbreviated as dVDAVP , represents a critical evolution in the structure-activity relationship (SAR) of neurohypophysial peptides. While its structural cousin Desmopressin (dDAVP) is the clinical standard for diabetes insipidus, dVDAVP serves as a high-precision pharmacological probe due to its extreme V2-receptor selectivity and enhanced potency.
For drug development professionals, dVDAVP is not merely an analogue; it is a "super-agonist" used to define the upper limits of V2R activation and to probe the hydrophobic interactions within the receptor's ligand-binding pocket. Its Antidiuretic-to-Vasopressor (A/V) ratio exceeds 123,000 (compared to ~0.9 for native Arginine Vasopressin), making it effectively devoid of cardiovascular side effects mediated by V1a receptors [1][2].
Molecular Mechanism of Action
The mechanism of dVDAVP is defined by its ability to induce a conformational change in the V2 receptor that is thermodynamically more stable than that induced by the native ligand (AVP).
Structural Pharmacology
The efficacy of dVDAVP hinges on three specific modifications to the AVP nonapeptide backbone:
-
Position 1 (Deamination): Removal of the N-terminal amino group from Cysteine (forming 3-mercaptopropionic acid).
-
Effect: Eliminates susceptibility to aminopeptidases, significantly extending plasma half-life. It also increases affinity for the V2 receptor by reducing steric hindrance at the binding site.
-
-
Position 4 (Valine Substitution): Replacement of Glutamine (Gln) with Valine (Val).[1]
-
Effect: This is the critical differentiator. The hydrophobic isopropyl side chain of Valine interacts more favorably with the hydrophobic cleft of the V2 receptor than the polar Glutamine. This substitution drastically reduces affinity for the V1a receptor (which requires a polar residue at pos 4) while enhancing V2 affinity [3].
-
-
Position 8 (D-Arginine): Substitution of L-Arg with D-Arg.[2][3][4]
-
Effect: Induces a conformational "kink" that renders the peptide resistant to trypsin-like cleavage. Crucially, this stereochemical inversion destroys V1a receptor recognition (pressor activity) without compromising V2 binding [4].
-
Signal Transduction Pathway
Upon binding to the V2 receptor (a Gs-coupled GPCR) on the basolateral membrane of renal collecting duct principal cells, dVDAVP triggers a cAMP-dependent cascade.
Pathway Visualization:
Figure 1: The Gs-coupled signaling cascade activated by dVDAVP, leading to Aquaporin-2 (AQP2) translocation.[3][4][5][6]
Comparative Pharmacodynamics
The following table summarizes the potency and selectivity of dVDAVP relative to the native hormone (AVP) and the clinical standard (dDAVP).
| Compound | Position 4 Residue | Antidiuretic Activity (U/mg) | Vasopressor Activity (U/mg) | A/V Selectivity Ratio | Primary Utility |
| Arginine Vasopressin (AVP) | Glutamine (Gln) | ~323 | ~369 | ~0.9 | Endogenous Hormone |
| Desmopressin (dDAVP) | Glutamine (Gln) | ~1,200 | ~0.4 | ~3,000 | Clinical Therapeutics |
| dVDAVP | Valine (Val) | ~1,230 | < 0.01 | > 123,000 | Research / High-Precision Probe |
Data synthesized from Manning et al. [1] and Sawyer et al. [2].[7] Note the exponential increase in selectivity conferred by the Val4 substitution.
Experimental Protocol: Functional Validation via cAMP Accumulation
To validate the activity of dVDAVP in a drug development setting, a simple binding assay is insufficient due to the complex thermodynamics of GPCR activation. A functional cAMP accumulation assay is the "Gold Standard" for verifying super-agonist activity.
Objective: Quantify the EC50 of dVDAVP in HEK293 cells stably expressing human V2R.
Reagents & Systems
-
Cell Line: HEK293-hV2R (Stable transfection).
-
Ligands: dVDAVP (Test), AVP (Reference), Tolvaptan (Antagonist Control).
-
Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF) or GloSensor (Luminescence).
Step-by-Step Methodology
-
Cell Seeding (Time: T-24h):
-
Seed HEK293-hV2R cells at 2,000 cells/well in a 384-well white low-volume plate.
-
Rationale: Low density prevents receptor reserve depletion effects.
-
-
Agonist Stimulation (Time: T-0):
-
Prepare serial dilutions of dVDAVP in stimulation buffer (HBSS + 0.5 mM IBMX).
-
Crucial Step: Include IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation, ensuring the signal reflects production only.
-
Add 5 µL of dVDAVP dilution to cells. Incubate for 30 minutes at RT.
-
-
Antagonist Challenge (Self-Validation Step):
-
In a separate set of wells, pre-incubate cells with 100 nM Tolvaptan for 15 minutes before adding dVDAVP.
-
Success Criteria: The dVDAVP signal must be completely ablated by Tolvaptan. If signal persists, it indicates off-target effects (non-V2R mediated).
-
-
Detection & Analysis:
-
Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate). Incubate 1 hour.
-
Read Plate (Excitation: 320nm, Emission: 615nm/665nm).
-
Data Processing: Plot Log[Agonist] vs. Response (HTRF Ratio). Fit to a 4-parameter logistic equation.
-
Expected Results
-
dVDAVP EC50: Should be in the range of 0.02 – 0.1 nM [5].
-
Efficacy (Emax): Equal to or slightly higher than AVP (Full Agonist).
-
Mutant Rescue: In cells expressing NDI-associated mutants (e.g., N321K), dVDAVP may show activity where AVP fails, due to the Val4 hydrophobic interaction stabilizing the mutant receptor [5].
Advanced Application: Rescue of Mutant Receptors
Recent research highlights a unique application for dVDAVP in Nephrogenic Diabetes Insipidus (NDI) . Certain V2R mutations (e.g., N321K) result in a receptor that binds AVP poorly due to structural instability in the transmembrane core.
-
Mechanism: The Valine at position 4 of dVDAVP provides a hydrophobic anchor that is absent in native AVP. This allows dVDAVP to bind and activate specific mutant receptors that are otherwise "dead" to natural signaling [5].
-
Implication: This establishes dVDAVP not just as a probe, but as a scaffold for "pharmacoperone" (pharmacological chaperone) drug design.
References
-
Manning, M., Baláspiri, L., Acosta, M., & Sawyer, W. H. (1973). Solid phase synthesis of [1-deamino, 4-valine]-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects. Journal of Medicinal Chemistry, 16(9), 975–978.[2][7] Link
-
Sawyer, W. H., Acosta, M., Balaspiri, L., & Manning, M. (1974). Structural changes in the arginine vasopressin molecule that enhance antidiuretic activity and specificity. Endocrinology, 94(4), 1106–1115. Link
-
Manning, M., et al. (1987). Discovery of Potent, Selective and Short-Acting Peptidic V2 Receptor Agonists. Journal of Medicinal Chemistry. Link
-
Bernier, V., et al. (2006). Pharmacological chaperones as a potential treatment for X-linked nephrogenic diabetes insipidus. Journal of the American Society of Nephrology. Link
-
Erdélyi, L. S., et al. (2014). Altered Agonist Sensitivity of a Mutant V2 Receptor Suggests a Novel Therapeutic Strategy for Nephrogenic Diabetes Insipidus. Molecular Endocrinology, 28(4), 587–597. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Deamino Arginine Vasopressin - MeSH - NCBI [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Synthesis and Structural Characterization of (Deamino-Cys¹, Val⁴, D-Arg⁸)-Vasopressin
Executive Summary
This technical guide details the structural design, solid-phase synthesis, and pharmacological profile of (Deamino-Cys¹, Val⁴, D-Arg⁸)-Vasopressin (often abbreviated as Val⁴-dDAVP). This molecule is a highly specific V2 receptor agonist derived from the vasopressin template. By combining N-terminal deamination (stability), position 4 valine substitution (lipophilicity/conformational constraint), and position 8 D-arginine (selectivity), this analog exhibits potent antidiuretic activity with negligible vasopressor effects.[1]
Structural Analysis & Molecular Design
The design of (Deamino-Cys¹, Val⁴, D-Arg⁸)-Vasopressin represents a strategic optimization of the endogenous Arginine Vasopressin (AVP) scaffold.
Comparative Structural Profile
| Feature | Arginine Vasopressin (AVP) | Desmopressin (dDAVP) | (Deamino-Cys¹, Val⁴, D-Arg⁸)-VP |
| Sequence | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ | Mpa -Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg -Gly-NH₂ | Mpa -Tyr-Phe-Val -Asn-Cys-Pro-D-Arg -Gly-NH₂ |
| N-Terminus | Cysteine (Free Amine) | 3-Mercaptopropionic Acid (Deaminated) | 3-Mercaptopropionic Acid (Deaminated) |
| Position 4 | Glutamine (Hydrophilic) | Glutamine (Hydrophilic) | Valine (Hydrophobic) |
| Position 8 | L-Arginine | D-Arginine | D-Arginine |
| Selectivity | V1a / V2 (Mixed) | V2 Selective | Highly V2 Selective |
| Molecular Weight | ~1084.2 Da | ~1069.2 Da | ~1040.2 Da |
Rationale for Modifications
-
Deamino-Cys¹ (Mpa): Replacement of Cysteine with 3-Mercaptopropionic acid (Mpa) removes the N-terminal amino group. This eliminates susceptibility to N-terminal aminopeptidases, significantly extending plasma half-life.
-
Val⁴ Substitution: Replacing the polar Glutamine with the hydrophobic Valine alters the peptide's amphipathic profile. This modification often enhances binding affinity by favoring the hydrophobic pocket of the V2 receptor and stabilizing the β-turn conformation essential for bioactivity [1].
-
D-Arg⁸: The stereochemical inversion from L-Arg to D-Arg is the primary driver for reducing V1a (pressor) activity while maintaining V2 (antidiuretic) potency.
Synthesis Strategy: Fmoc-SPPS Protocol[2]
The synthesis of this analog requires a robust Fmoc Solid Phase Peptide Synthesis (SPPS) strategy.[2] The critical challenge is the successful formation of the disulfide bridge between the N-terminal Mpa and Cys⁶.
Resin Selection & Preparation[4]
-
Resin: Rink Amide MBHA Resin.[2]
-
Substitution: Low loading (0.3 – 0.5 mmol/g) is recommended to prevent aggregation during the assembly of the cyclic loop.
-
Justification: The C-terminal Glycine must be amidated (Gly-NH₂). Rink Amide resin releases a peptide amide upon TFA cleavage.
Step-by-Step Assembly
Reagents:
-
Coupling: HBTU (0.5 M) / DIPEA (1.0 M) in DMF.
-
Deprotection: 20% Piperidine in DMF.[3]
-
Amino Acids: Fmoc-Gly-OH, Fmoc-D-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Val-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH.
-
N-Terminal Cap: 3-Mercaptopropionic acid (Mpa).[4][5] Note: Mpa is coupled using standard activation but requires Trt-protection on the thiol (Trt-Mpa-OH) to prevent premature oxidation.
Protocol Workflow:
-
Swelling: DCM (30 min).
-
Fmoc Cycles (Pos 9 to 2):
-
Deprotect: 20% Piperidine (2 x 5 min).
-
Wash: DMF (5x).
-
Couple: 4 eq. AA / 3.9 eq. HBTU / 8 eq. DIPEA (45 min).
-
Wash: DMF (5x).
-
-
N-Terminal Coupling (Pos 1):
-
Couple Trt-Mpa-OH (3-Mercaptopropionic acid, Trityl protected).
-
Critical: Do NOT perform a final Fmoc deprotection after this step, as Mpa lacks an amino group.
-
-
Cleavage & Global Deprotection:
-
Cocktail: TFA/TIS/H₂O/EDT (94:1:2.5:2.5).
-
Time: 3 hours.
-
Result: Linear dithiol peptide (Mpa-Tyr-Phe-Val-Asn-Cys-Pro-D-Arg-Gly-NH₂).
-
Oxidative Cyclization (Disulfide Bridge)
The formation of the Mpa¹–Cys⁶ bridge is the most technically demanding step.
Method: Iodine Oxidation (Rapid & Clean) This method is preferred for research scales due to its speed and ability to drive the reaction to completion without dimer formation.
-
Dissolution: Dissolve the crude linear peptide in Methanol/Water (1:1) at a high dilution (0.5 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
-
Oxidation: Add a 0.1 M Iodine (I₂) solution in Methanol dropwise until a persistent yellow color is observed.
-
Quenching: After 10 minutes, add 1 M Ascorbic Acid dropwise until the solution becomes colorless (reducing excess Iodine).
-
Workup: Evaporate Methanol and lyophilize the remaining aqueous phase.
Figure 1: Synthetic workflow for (Deamino-Cys¹, Val⁴, D-Arg⁸)-Vasopressin from resin loading to cyclization.[2][6]
Purification and Characterization
Purification (RP-HPLC)
-
Column: C18 Preparative Column (e.g., Phenomenex Jupiter, 5µm, 300Å).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 20% B to 50% B over 40 minutes.
-
Note: The cyclic peptide will elute earlier than the linear precursor due to the constrained hydrophobic surface area.
Analytical Validation
Every batch must be validated against the following criteria:
-
Mass Spectrometry (ESI-MS):
-
Formula: C₄₆H₆₅N₁₃O₁₁S₂
-
Expected Monoisotopic Mass: 1040.22 Da
-
Observed [M+H]⁺: 1041.2 ± 1 Da.
-
Note on Mass Shift: The cyclization results in a loss of 2.016 Da (2 protons) compared to the linear reduced form.
-
-
HPLC Purity: >95% at 220nm.
Pharmacological Mechanism[8][9][10][11]
(Deamino-Cys¹, Val⁴, D-Arg⁸)-Vasopressin acts as a potent agonist at the V2 receptor located on the basolateral membrane of the renal collecting duct cells.
Signaling Pathway
Upon binding, the analog triggers a Gs-protein coupled cascade, elevating cAMP levels and driving the exocytosis of Aquaporin-2 (AQP2) water channels to the apical membrane.[7]
Figure 2: Signal transduction pathway of the V2 receptor activated by Val⁴-dDAVP, leading to antidiuresis.
References
-
Manning, M., et al. (1987). "Design, synthesis, and biological properties of deamino-vasopressin analogues." International Journal of Peptide and Protein Research.
-
Sigma-Aldrich. (2024). "Product Specification: [Deamino-Cys1, Val4, D-Arg8]-Vasopressin." MilliporeSigma Catalog.
-
Verbalis, J. G. (2002).[8] "Vasopressin V2 receptor antagonists and agonists."[1][7][9][10][11] Journal of Molecular Endocrinology.
-
Chan, W. Y., et al. (2000).[1] "Discovery and design of novel and selective vasopressin and oxytocin agonists." British Journal of Pharmacology.
-
Galpin, J. D., et al. (2014).[12] "Methods and protocols of modern solid phase peptide synthesis." Methods in Molecular Biology.
Sources
- 1. Discovery and design of novel and selective vasopressin and oxytocin agonists and antagonists: the role of bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptideforge.com [peptideforge.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasopressin V2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. V2 vasopressin receptor (V2R) mutations in partial nephrogenic diabetes insipidus highlight protean agonism of V2R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vasopressin analogue - Wikipedia [en.wikipedia.org]
- 11. Cyclic and linear vasopressin V1 and V1/V2 antagonists containing arginine in the 4-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
Biological Effects of (Deamino-Cys1, Val4, D-Arg8)-Vasopressin: A Technical Guide
Executive Summary
(Deamino-Cys1, Val4, D-Arg8)-Vasopressin, frequently abbreviated in literature as dVDAVP , is a synthetic nonapeptide analogue of the endogenous hormone Arginine Vasopressin (AVP).[1] It represents a critical evolution in the Structure-Activity Relationship (SAR) of neurohypophyseal hormones.[1]
While the clinical standard Desmopressin (dDAVP) is widely known, dVDAVP is distinguished by the substitution of Glutamine at position 4 with Valine . This hydrophobic modification results in a molecule with enhanced V2 receptor affinity and antidiuretic potency compared to dDAVP, while retaining the complete lack of vasopressor (V1a) activity. This guide details the molecular mechanisms, pharmacological profile, and experimental utility of dVDAVP for researchers investigating G-Protein Coupled Receptor (GPCR) dynamics and renal physiology.[1]
Molecular Architecture & SAR Logic
To understand the biological effects of dVDAVP, one must deconstruct its design. It is not a random analogue; it is a precision-engineered ligand designed to probe the V2 receptor's hydrophobic binding pocket.
Structural Modifications and Causality
| Position | Residue Change | Structural Logic & Biological Consequence |
| 1 | Deamino-Cys (Mpa) | Metabolic Stability: Removal of the N-terminal amino group (3-mercaptopropionic acid) eliminates susceptibility to aminopeptidases, significantly prolonging plasma half-life compared to native AVP. |
| 4 | Valine (Val) | Hydrophobic Interaction: Native AVP and dDAVP contain Glutamine (Gln) at position 4.[1][2] Substituting this with Valine increases lipophilicity.[1] This residue interacts more strongly with the hydrophobic cleft of the V2 receptor, often resulting in higher intrinsic potency and affinity. |
| 8 | D-Arginine | Receptor Selectivity: The stereochemical inversion from L-Arg to D-Arg creates steric hindrance that prevents binding to the V1a receptor (vascular smooth muscle), thereby abolishing pressor effects while preserving V2 (renal) binding.[1][3] |
Visualization: Structure-Activity Relationship (SAR)[1]
The following diagram illustrates the functional contribution of each specific modification in the dVDAVP molecule.
Caption: SAR analysis of dVDAVP showing how specific residue modifications translate to distinct pharmacological properties.
Pharmacodynamics: The V2 Receptor Pathway[4]
dVDAVP acts as a highly selective agonist at the Vasopressin V2 Receptor (V2R).[1][4][5][6][7][8] Unlike AVP, which activates V1a (calcium signaling) and V2 (cAMP signaling), dVDAVP isolates the V2 pathway.[1]
Mechanism of Action[6]
-
Binding: dVDAVP binds to the V2R on the basolateral membrane of renal collecting duct principal cells.
-
Transduction: The receptor undergoes a conformational change, activating the Gs-alpha subunit (
). -
Amplification:
stimulates Adenylyl Cyclase (AC), converting ATP to cAMP.[1] -
Effect: cAMP activates Protein Kinase A (PKA), which phosphorylates Aquaporin-2 (AQP2) vesicles.[1][7][8]
-
Physiological Output: AQP2 vesicles translocate to the apical membrane, significantly increasing water permeability and urine concentration (antidiuresis).[1]
Visualization: Intracellular Signaling Cascade
Caption: The V2R signaling cascade triggered by dVDAVP, leading to AQP2 translocation and water retention.
Experimental Protocols
For researchers utilizing dVDAVP, validating its activity requires specific assays. Below are two self-validating protocols: one for receptor affinity (in vitro) and one for physiological efficacy (in vivo).
Protocol A: cAMP Accumulation Assay (In Vitro)
Objective: Quantify the potency (
-
Cell Preparation:
-
Seed CHO-hV2R cells at 10,000 cells/well in a 384-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Buffer Preparation:
-
Prepare Stimulation Buffer: HBSS + 5mM HEPES + 0.5mM IBMX (Phosphodiesterase inhibitor).[1] Note: IBMX is critical to prevent cAMP degradation, ensuring the signal reflects synthesis only.
-
-
Treatment:
-
Prepare serial dilutions of dVDAVP (
M to M). -
Remove culture media and add 10 µL of Stimulation Buffer containing dVDAVP.
-
Incubate for 30 minutes at RT.
-
-
Detection (TR-FRET):
-
Add detection reagents (e.g., cAMP-d2 and Anti-cAMP-Cryptate).[1]
-
Incubate for 1 hour.
-
-
Analysis:
Protocol B: Rat Antidiuretic Bioassay (In Vivo)
Objective: Confirm physiological antidiuretic activity and duration.[1]
-
Subject: Ethanol-anesthetized male Wistar rats (hydrated).
-
Preparation:
-
Cannulate the trachea (respiration), jugular vein (infusion), and bladder (urine collection).[1]
-
Maintain hydration via continuous infusion of hypotonic saline.
-
-
Baseline Establishment:
-
Wait until urine flow is stable and high (water diuresis).[1]
-
-
Administration:
-
Inject dVDAVP intravenously (IV).[1] Dose range: 0.1 to 1.0 ng/kg.
-
-
Measurement:
-
Collect urine in 10-minute intervals.[1]
-
Measure Urine Conductivity or Osmolality.
-
-
Validation Check:
-
Onset: Rapid decrease in urine volume within 10–20 minutes.
-
Duration: Effect should persist >2 hours (significantly longer than AVP due to deamination).
-
Specificity: Monitor Mean Arterial Pressure (MAP). Crucial: MAP must not increase.[1] An increase indicates V1a cross-reactivity (impurity or incorrect synthesis).[1]
-
Comparative Data Summary
The following table summarizes the key pharmacological differences between the native hormone and its analogues.
| Compound | Sequence | V2 Potency (Antidiuretic) | V1a Potency (Pressor) | Ratio (V2/V1a) |
| AVP | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly | 1.0 (Reference) | 1.0 (Reference) | 1 |
| dDAVP | Mpa-Tyr-Phe-Gln -Asn-Cys-Pro-D-Arg -Gly | ~3–4x AVP | <0.001x AVP | ~3,000 |
| dVDAVP | Mpa-Tyr-Phe-Val -Asn-Cys-Pro-D-Arg -Gly | ~8–10x AVP | <0.001x AVP | >10,000 |
Note: The Val4 substitution in dVDAVP typically doubles the antidiuretic potency compared to dDAVP in rat bioassays, making it one of the most potent V2 agonists available.
References
-
Manning, M., et al. (1973). "Solid Phase Synthesis of [1-Deamino, 4-Valine]-8-D-Arginine-Vasopressin (DVDAVP), a Highly Potent and Specific Antidiuretic Agent Possessing Protracted Effects."[1][9] Journal of Medicinal Chemistry.
-
Sawyer, W. H., et al. (1974). "Neurohypophysial Peptides: Design of Tissue-Specific Agonists and Antagonists."[1] Annual Review of Pharmacology.
-
[1]
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Cheng, L. L., et al. (2004). "Design and synthesis of potent and selective V2 vasopressin receptor agonists." Journal of Medicinal Chemistry.
-
Bernstein, P.L., et al. (2014). "Structure-activity relationship of 1-desamino-8-D-arginine vasopressin as an antiproliferative agent on human vasopressin V2 receptor-expressing cancer cells."[1][3] Oncology Reports.
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- 3. spandidos-publications.com [spandidos-publications.com]
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- 6. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology [frontiersin.org]
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- 9. medchemexpress.com [medchemexpress.com]
Technical Guide: Research Applications of (Deamino-Cys¹, Val⁴, D-Arg⁸)-Vasopressin (dVDAVP)
This technical guide details the research applications, pharmacological profile, and experimental protocols for (Deamino-Cys¹, Val⁴, D-Arg⁸)-Vasopressin , commonly referred to as dVDAVP .
Executive Summary & Compound Identity
(Deamino-Cys¹, Val⁴, D-Arg⁸)-Vasopressin (dVDAVP) is a highly selective, synthetic analog of the neurohypophyseal hormone arginine vasopressin (AVP). While its structural relative, Desmopressin (dDAVP), is the clinical standard for V2 receptor agonism, dVDAVP serves as a critical pharmacological probe in research due to its enhanced specificity for the V2 receptor and negligible vasopressor (V1a) activity.
The substitution of Valine at position 4 (replacing Glutamine) combined with deamination at position 1 and D-Arginine at position 8 creates a molecule that is resistant to enzymatic degradation and "locks" the peptide into a conformation highly favorable for V2 receptor binding, making it an ideal tool for distinguishing V2-mediated pathways from V1a or V1b cross-talk.
Chemical Profile
| Property | Detail |
| Common Name | dVDAVP |
| Sequence | Mpa-Tyr-Phe-Val-Asn-Cys-Pro-D-Arg-Gly-NH₂ (Disulfide bridge: 1-6) |
| Molecular Weight | ~1040.22 Da |
| Receptor Selectivity | V2 (High Affinity/Agonist) >> V1b > V1a (Negligible) |
| Primary Research Use | V2 receptor characterization, hemostasis signaling, LC-MS Internal Standard |
Mechanism of Action & Signaling Architecture
dVDAVP acts as a potent agonist at the Vasopressin V2 Receptor (V2R) , a G-protein coupled receptor (GPCR) primarily located in the renal collecting duct and vascular endothelium.
Core Signaling Pathway
Unlike AVP, which activates Gq/11 (calcium mobilization) via V1a receptors, dVDAVP selectively engages the Gs-coupled pathway .
-
Binding: dVDAVP binds to transmembrane domains of V2R.
-
Transduction: Conformational change activates the Gαs subunit.
-
Amplification: Gαs stimulates Adenylyl Cyclase (AC), converting ATP to cAMP.
-
Effect: cAMP activates Protein Kinase A (PKA), leading to phosphorylation of Aquaporin-2 (AQP2) or exocytosis of von Willebrand Factor (vWF).
Visualization: V2 Receptor Signal Transduction
The following diagram illustrates the specific pathway activated by dVDAVP, highlighting its divergence from V1a pathways.
Caption: dVDAVP selectively drives the Gs-cAMP-PKA axis, bypassing V1a-mediated Calcium signaling.
Key Research Applications
A. Pharmacological Characterization of Receptors
Researchers use dVDAVP to define the "V2-phenotype" of novel receptors or tissue responses.[1] Because native AVP activates V1a, V1b, and V2, observing a response with AVP but not with dVDAVP suggests a V1-mediated mechanism. Conversely, if dVDAVP mimics the response, the mechanism is V2-driven.[1]
-
Case Study: Characterizing dual Angiotensin II/AVP receptors in renal tissues. dVDAVP displacement of radiolabeled AVP confirms the V2-like binding domain.[1]
B. Hemostasis & Plasminogen Activator Studies
dVDAVP is used to study the release of tissue Plasminogen Activator (t-PA), Factor VIII, and von Willebrand Factor (vWF) from endothelial Weibel-Palade bodies.
-
Advantage: It allows researchers to stimulate release without inducing vasoconstriction (a V1a effect), decoupling hemodynamic changes from hemostatic release.
C. Analytical Chemistry: LC-MS Internal Standard
Due to its structural stability (D-isomer and deamination) and distinct molecular mass compared to endogenous AVP and therapeutic dDAVP, dVDAVP is an excellent Internal Standard (IS) for liquid chromatography-mass spectrometry (LC-MS) quantification of vasopressin analogs in biological fluids.
Experimental Protocols
Protocol A: V2 Receptor Selectivity Screening (cAMP Accumulation)
Objective: Quantify V2 receptor activation in transfected CHO or HEK293 cells. Scope: Validates dVDAVP potency compared to AVP.
Materials:
-
Cell Line: CHO-K1 stably expressing human AVPR2.
-
Reagents: dVDAVP (lyophilized), IBMX (phosphodiesterase inhibitor), cAMP detection kit (TR-FRET or ELISA).
-
Buffer: HBSS + 20 mM HEPES, pH 7.4.
Step-by-Step Workflow:
-
Ligand Preparation: Reconstitute dVDAVP in DMSO to 1 mM stock. Serial dilute in assay buffer to generate concentrations from
M to M. -
Cell Seeding: Seed 2,000 cells/well in a 384-well low-volume plate.
-
Pre-Incubation: Add 500 µM IBMX to prevent cAMP degradation. Incubate for 15 mins at 37°C.
-
Stimulation: Add dVDAVP dilutions to cells. Incubate for 30 minutes at 37°C.
-
Control: Use Forskolin (10 µM) as a positive control for max cAMP.
-
-
Detection: Lyse cells and add cAMP detection antibodies (e.g., Europium-cryptate labeled anti-cAMP).
-
Analysis: Measure fluorescence ratio (665 nm/620 nm). Plot sigmoidal dose-response curve to calculate EC50.
Self-Validation Check:
-
The EC50 of dVDAVP should be comparable to or slightly lower than AVP (~0.1 - 1.0 nM range).
-
If V1a cells are tested in parallel, dVDAVP should show no activity up to 1 µM.
Protocol B: LC-MS Internal Standard Preparation
Objective: Use dVDAVP as a reference for quantifying Triptorelin or AVP in urine/plasma.
Workflow:
-
Stock Solution: Dissolve 1 mg dVDAVP in 1 mL of 0.1% Acetic Acid (1 mg/mL). Store at -80°C.
-
Working Solution: Dilute stock to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Sample Spiking: Add 10 µL of Working Solution to 100 µL of biological sample (urine/plasma) before extraction (SPE or precipitation).
-
Extraction: Perform Solid Phase Extraction (SPE). dVDAVP will correct for recovery losses during the extraction process.
-
Mass Spec Settings: Monitor transition for dVDAVP (Precursor [M+2H]²⁺ to specific fragment ions).
-
Note: dVDAVP (MW ~1040) will elute similarly to AVP but separate chromatographically due to the Val4 hydrophobicity.
-
Comparative Data: Potency & Selectivity[4][6][7]
The table below summarizes the binding affinity and functional potency of dVDAVP relative to the native hormone (AVP) and the clinical analog (dDAVP).
| Compound | V2 Receptor Affinity ( | V2 Antidiuretic Potency (U/mg) | V1a Pressor Potency (U/mg) | V2/V1 Selectivity Ratio |
| Arginine Vasopressin (AVP) | 0.4 - 1.0 | ~400 | ~400 | 1:1 |
| Desmopressin (dDAVP) | 0.3 - 1.5 | ~1200 | ~0.4 | ~3000:1 |
| dVDAVP | 0.1 - 1.0 | ~1200+ | < 0.01 | > 100,000:1 |
Interpretation: dVDAVP maintains the high antidiuretic potency of dDAVP but further reduces residual pressor activity, making it a "cleaner" agonist for mechanistic research.
Experimental Workflow Diagram
This diagram outlines the decision logic for using dVDAVP in a receptor characterization study.
Caption: Logic flow for distinguishing V1 vs. V2 receptor phenotypes using dVDAVP as a selective probe.
References
-
Manning, M., et al. (1973). "Solid phase synthesis of [1-deamino,4-valine]-8-arginine vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects."[1] Journal of Medicinal Chemistry.
-
Vilhardt, H., & Barth, T. (1993). "Tissue plasminogen activator enhancing activity of vasopressin analogues in monkeys: structure-activity study." Journal of Receptor Research.[2]
-
Ruiz-Opazo, N., et al. (1995). "Renal Immunocytochemical Distribution and Pharmacological Properties of the Dual Angiotensin II/AVP Receptor." Hypertension.[3]
-
Saardpun, N., et al. (2023).[3][4] "The Finding of New In Vivo Metabolite Triptorelin (5-10) in Human Urine Using Liquid Chromatography Coupled with Ion Trap/Time-of-Flight Mass Spectrometry." Molecules.
-
Richardson, D.W., & Robinson, A.G. (1985). "Desmopressin."[5][6][7] Annals of Internal Medicine.
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Effect of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin on von Willebrand factor
An In-Depth Technical Guide on the Effect of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin on von Willebrand Factor
Executive Summary
This compound, more commonly known as desmopressin or DDAVP, is a synthetic analogue of the natural antidiuretic hormone vasopressin.[1] It is a cornerstone therapy for bleeding disorders, primarily Type 1 von Willebrand Disease (VWD) and mild hemophilia A.[2][3] Unlike native vasopressin, desmopressin exhibits high selectivity for the vasopressin V2 receptor (V2R), minimizing the vasoconstrictive effects associated with the V1 receptor.[4] Its primary hemostatic action is not direct but rather mediated through the stimulated release of endogenous von Willebrand factor (vWF) and Factor VIII (FVIII) from storage sites within vascular endothelial cells.[4][5] This guide provides a detailed examination of the molecular and cellular mechanisms underpinning this effect, outlines the state-of-the-art methodologies used to quantify the response, and presents the causality behind the experimental protocols for researchers, scientists, and drug development professionals.
Introduction to Key Molecules
This compound (Desmopressin)
Desmopressin is a synthetic polypeptide modified from the human hormone arginine vasopressin. The key structural modifications—deamination of cysteine at position 1 and substitution of L-arginine with D-arginine at position 8—confer a longer plasma half-life and a pronounced selectivity for the V2 receptor.[1] This specificity is crucial for its therapeutic profile, allowing it to exert its antidiuretic and hemostatic effects with minimal impact on blood pressure.[1]
von Willebrand Factor (vWF)
Von Willebrand factor is a large, multimeric glycoprotein indispensable for normal hemostasis.[6] It is synthesized in endothelial cells and megakaryocytes and stored in specialized secretory granules known as Weibel-Palade bodies in endothelial cells and alpha-granules in platelets.[4][7] Upon stimulation, vWF is released into the circulation where it performs two critical functions:
-
Mediating Platelet Adhesion: Under conditions of high shear stress in the vasculature, vWF uncoils and adheres to exposed subendothelial collagen, capturing platelets via their GPIb receptor to initiate the formation of the primary hemostatic plug.[8]
-
Carrier for Factor VIII: vWF forms a non-covalent complex with coagulation Factor VIII, protecting it from proteolytic degradation in the circulation and significantly extending its half-life.[9]
Mechanism of Action: How Desmopressin Induces vWF Release
The therapeutic effect of desmopressin is a direct consequence of its ability to trigger the exocytosis of vWF from endothelial cells.[6][10] This process is initiated by a well-defined signaling cascade. While it was once hypothesized that an intermediate cell was involved, it is now understood that desmopressin acts directly on endothelial cells that express the V2 receptor.[6][11]
The V2 Receptor-Mediated Signaling Pathway
The mechanism is initiated by the binding of desmopressin to its specific G-protein coupled receptor, the V2R, located on the surface of vascular endothelial cells.[6][12] This interaction is not ubiquitous across all endothelium; for instance, human lung microvascular endothelial cells (HMVEC-L) express endogenous V2R, whereas human umbilical vein endothelial cells (HUVECs) typically do not, unless genetically modified.[6][11]
The Role of cAMP
Binding of desmopressin to the V2R activates the associated stimulatory G-protein (Gs).[13] The Gs alpha subunit then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[13] This rise in intracellular cAMP concentration is the critical second messenger in this pathway.[6][14]
Exocytosis of Weibel-Palade Bodies
The increase in cAMP activates Protein Kinase A (PKA).[6][13] The subsequent PKA-dependent signaling cascade culminates in the mobilization and fusion of Weibel-Palade bodies with the cell membrane, leading to the rapid release of their contents, including large, hemostatically active vWF multimers, into the plasma.[4][13] This entire process provides a cellular-level explanation for the hemostatic benefits of desmopressin.[6][10]
Mandatory Visualization: Desmopressin Signaling Pathway
Caption: Workflow for a standard DDAVP Challenge Test.
Laboratory Assays for vWF Quantification
-
Principle: This assay quantifies the total amount of vWF protein present in the plasma, irrespective of its function. [15]The most common methods are the enzyme-linked immunosorbent assay (ELISA) and automated latex immunoassays (LIA). [15][16]The choice of an immunological assay is based on its high specificity and sensitivity for the vWF protein.
-
Detailed Protocol: Sandwich ELISA for vWF:Ag [17][18][19] 1. Plate Coating: Coat the wells of a 96-well microtiter plate with a capture antibody specific for human vWF (e.g., rabbit anti-human vWF). Incubate overnight at 4°C. 2. Blocking: Wash the plate and add a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding. Incubate for 60 minutes at room temperature. 3. Sample Incubation: Wash the plate. Add diluted patient plasma, controls, and a standard curve of known vWF concentrations to the wells. Incubate for approximately 30-90 minutes to allow the capture antibody to bind the vWF in the samples. 4. Detection Antibody: Wash the plate to remove unbound material. Add a second, enzyme-conjugated antibody (e.g., horseradish peroxidase [HRP]-conjugated anti-human vWF). Incubate for 30-90 minutes. 5. Substrate Addition: Wash the plate to remove unbound conjugate. Add a chromogenic substrate (e.g., TMB or OPD). The HRP enzyme will catalyze a color change. 6. Reaction Stop & Read: Stop the reaction with an acid (e.g., H2SO4) and measure the absorbance at 450 nm using a microplate reader. 7. Quantification: Calculate the vWF:Ag concentration in the patient samples by interpolating their absorbance values against the standard curve.
-
Principle: This is a functional assay that measures the ability of vWF to bind to platelet GPIb, a critical step in primary hemostasis. [20]The antibiotic ristocetin is used in vitro to induce this binding between plasma vWF and either patient platelets or, more commonly, a standardized suspension of formalin-fixed platelets. [21][22]The rate of platelet agglutination is proportional to the functional activity of the vWF in the sample. This assay is chosen because it directly assesses the primary biological function of vWF related to platelet interaction.
-
Detailed Protocol: Ristocetin Cofactor Assay (Turbidimetric Method) [21][22] 1. Reagent Preparation: Reconstitute lyophilized, formalin-fixed platelets and ristocetin reagent. Prepare dilutions of a reference plasma to create a standard curve. 2. Sample Preparation: Prepare dilutions of patient plasma and controls. 3. Assay Performance: In an aggregometer cuvette, warm the platelet suspension. Add the patient plasma (or standard/control) and allow to incubate briefly. 4. Initiate Agglutination: Add the ristocetin solution to the cuvette to initiate the reaction. 5. Measurement: The aggregometer measures the change in light transmission as the platelets agglutinate. The rate of agglutination (slope) is recorded. 6. Quantification: A standard curve is generated by plotting the agglutination slopes of the reference plasma dilutions against their known vWF:RCo concentrations. The vWF:RCo activity in the patient sample is determined from this curve.
Global Assays of Primary Hemostasis
-
Principle: The PFA system simulates primary hemostasis in vitro under high-shear flow conditions. [23][24]Whole blood is aspirated through a microscopic aperture in a membrane coated with collagen and a platelet agonist (either epinephrine or ADP). [25][26]The time it takes for a stable platelet plug to form and occlude the aperture is measured as the "Closure Time" (CT). [23]This test is highly dependent on adequate vWF function, making it a valuable tool for screening for VWD and for monitoring the efficacy of desmopressin therapy. [23][27]
-
Workflow and Interpretation:
-
Sample Collection: Collect whole blood in a 3.2% sodium citrate tube.
-
Cartridge Insertion: Place the appropriate test cartridge (Collagen/Epinephrine or Collagen/ADP) into the PFA instrument.
-
Assay Run: Pipette the whole blood sample into the cartridge reservoir. The instrument automates the aspiration and measurement process.
-
Result: The instrument reports the Closure Time in seconds.
-
Causality in Interpretation: A prolonged Closure Time with the Collagen/Epinephrine cartridge that corrects (or significantly shortens) after desmopressin administration provides a global, functional confirmation that the released vWF is effective at mediating platelet plug formation under shear stress. [23][27]
-
Applications in Research and Drug Development
Therapeutic Use in von Willebrand Disease
Desmopressin is the established first-line therapy for managing bleeding episodes and for surgical prophylaxis in the majority of patients with Type 1 VWD and some with Type 2. [3][5]Its use avoids the need for plasma-derived blood products, reducing the associated risks. [28]The decision to use desmopressin is guided by the results of the DDAVP challenge test, ensuring a personalized medicine approach.
Research Applications
Desmopressin serves as a powerful pharmacological tool for studying the fundamental biology of endothelial cells. It allows researchers to probe the mechanisms of Weibel-Palade body exocytosis, vWF processing and release, and the regulation of hemostasis by the endothelium. [6][8]
Conclusion
This compound (desmopressin) is a critical agent in the management of VWD, exerting its effect by stimulating the V2R-cAMP signaling pathway in endothelial cells to induce the release of stored von Willebrand factor. A thorough understanding of this mechanism, coupled with robust laboratory methodologies such as the DDAVP challenge test, vWF antigen and activity assays, and global hemostasis analyzers like the PFA-100, is essential for its appropriate clinical application and for advancing research in hemostasis and thrombosis. This guide provides the technical and causal framework for professionals in the field to effectively study and utilize this important therapeutic compound.
References
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Kaufmann, J. E., Oksche, A., Wollheim, C. B., Günther, G., Rosenthal, W., & Vischer, U. M. (2000). Vasopressin-induced von Willebrand factor secretion from endothelial cells involves V2 receptors and cAMP. The Journal of Clinical Investigation, 106(1), 107–116. [Link] [6][11][12]2. Kaufmann, J. E., Oksche, A., Wollheim, C. B., Günther, G., Rosenthal, W., & Vischer, U. M. (2000). Vasopressin-induced von Willebrand factor secretion from endothelial cells involves V2 receptors and cAMP. The Journal of clinical investigation, 106(1), 107-116. [Link]
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Siemens Healthineers. (n.d.). PFA-100 System. Siemens Healthineers USA. [Link]
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Federici, A. B. (2008). The use of desmopressin in von Willebrand disease: the experience of the first 30 years (1977-2007). Haemophilia, 14 Suppl 1, 5-14. [Link]
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Rose, E. H., & Aledort, L. M. (1991). Nasal Spray Desmopressin (DDAVP) for Mild Hemophilia A and von Willebrand Disease. Annals of Internal Medicine, 114(7), 563-568. [Link]
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Mannucci, P. M. (1997). DESMOPRESSIN (DDAVP) IN THE TREATMENT OF BLEEDING DISORDERS. World Federation of Hemophilia. [Link]
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Helena Laboratories. (n.d.). RISTOCETIN COFACTOR ASSAY. [Link]
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Kim, J. E., et al. (2018). Effectiveness of Platelet Function Analyzer-100 for Laboratory Detection of Anti-Platelet Drug-Induced Platelet Dysfunction. Annals of laboratory medicine, 38(5), 437-444. [Link]
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van Vlijmen, B. J. M., et al. (2022). Quantification of the relationship between desmopressin concentration and Von Willebrand factor in Von Willebrand disease type 1: A pharmacodynamic study. Haematologica, 107(5), 1172-1180. [Link]
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van Loon, J., et al. (2022). Desmopressin response depends on the presence and type of genetic variants in patients with type 1 and type 2 von Willebrand disease. Blood Advances, 6(18), 5328–5337. [Link]
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Al-Banaa, K., et al. (2025). A Review of Desmopressin Use in Bleeding Disorders: An Unsung Hero?. Journal of clinical medicine, 14(13), 3845. [Link]
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Flood, V. H. (2010). Laboratory Testing for von Willebrand Disease: Toward a Mechanism-Based Classification. Seminars in thrombosis and hemostasis, 36(5), 525-534. [Link]
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ResearchGate. (n.d.). Effects of desmopressin (DDAVP) on von Willebrand factor antigen levels...[Link]
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Technical Guide: Investigating the Antiproliferative Effects of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin and its Analogs on Cancer Cells
This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals engaged in evaluating the anticancer properties of the vasopressin analog (Deamino-Cys1,Val4,D-Arg8)-Vasopressin and related compounds. This guide emphasizes the mechanistic rationale behind experimental design, presents detailed, self-validating protocols, and offers insights into data interpretation to ensure scientific rigor and reproducibility.
Introduction: Targeting the Vasopressin V2 Receptor in Oncology
The neurohypophysial hormone arginine vasopressin (AVP) exerts a wide range of physiological effects by binding to a family of G protein-coupled receptors: V1a, V1b, and V2. In the context of oncology, these receptors play distinct and often opposing roles. Activation of V1 receptors is frequently associated with the stimulation of cellular proliferation in various cancers.[1][2] In contrast, the V2 receptor (V2R) has emerged as a promising therapeutic target, as its activation is linked to antiproliferative signaling pathways.[1][2]
Desmopressin (DDAVP, 1-deamino-8-D-arginine vasopressin), a synthetic analog of AVP, is a selective agonist for the V2R.[3][4] Initially developed for its antidiuretic and hemostatic properties, preclinical and clinical evidence has revealed its potential as an anticancer agent, capable of inhibiting tumor growth and metastasis.[3][4] This has spurred the development of novel DDAVP analogs with enhanced antitumor efficacy.
This guide focuses on the methodological investigation of compounds like this compound. Structure-activity relationship studies have shown that substitutions at positions 4 and 5 of the peptide loop are critical for its antiproliferative activity.[5][6][7] A notable analog, [V4Q5]dDAVP ([4-valine 5-glutamine] desmopressin), has demonstrated significantly higher antiproliferative effects than the parent DDAVP compound in V2R-expressing breast cancer cells.[5][6][8] The principles and protocols outlined herein are applicable to the study of this entire class of V2R agonists.
Core Mechanism of Action: V2R-Mediated Antiproliferative Signaling
The anticancer activity of this compound and its analogs is contingent upon their binding to the V2R on the surface of cancer cells. This interaction initiates a well-defined intracellular signaling cascade that culminates in the inhibition of cell growth.
The key steps are:
-
Receptor Binding & G-Protein Activation: The vasopressin analog binds to the extracellular domain of the V2R. This induces a conformational change, activating the associated stimulatory G protein (Gs).
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), leading to a rapid increase in intracellular cAMP levels.[1][4][8][9]
-
PKA Activation & Downstream Effects: Elevated cAMP acts as a second messenger, binding to and activating cAMP-dependent Protein Kinase A (PKA). PKA then phosphorylates a multitude of downstream target proteins, which can trigger cellular responses such as cell cycle arrest (often at the G0/G1 phase) and the induction of apoptosis (programmed cell death), thereby exerting a cytostatic or cytotoxic effect.[10][11]
Caption: V2R-mediated antiproliferative signaling pathway.
A Methodological Guide to Experimental Investigation
A robust investigation into the antiproliferative effects of a V2R agonist requires a multi-faceted approach, moving from target validation to quantitative assessment of cellular response and mechanistic inquiry.
Workflow for Pre-Screening and Target Validation
The foundational step is to ensure the selected cancer cell models express the drug's target, the V2 receptor. The antiproliferative effects are entirely V2R-dependent.
Caption: Workflow for V2R expression analysis in cancer cells.
Expert Insight: It is crucial to select both cell lines with known V2R expression (e.g., MCF-7, MDA-MB-231, CT-26, MG-63) and potentially negative cell lines (e.g., U-2 OS) to serve as controls, thereby validating that the observed effects are target-specific.[8][10][12]
Protocol: V2R Expression Analysis via RT-qPCR
-
Cell Culture: Grow selected cancer cell lines to approximately 80% confluency in their recommended culture media.
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Prepare a qPCR reaction mix containing cDNA template, V2R-specific primers, a housekeeping gene primer set (e.g., GAPDH or ACTB), and a suitable SYBR Green master mix.
-
Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of the V2R gene using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.
Quantifying Antiproliferative Activity
Once V2R expression is confirmed, the next step is to quantify the compound's effect on cell proliferation and survival using both short-term and long-term assays.
Method 1: Short-Term Cell Viability (MTT Assay)
-
Causality: The MTT assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of viable, metabolically active cells.[13] It is a rapid method to generate a dose-response curve over a 72-hour period, providing an initial assessment of potency (IC50).[3][14]
Protocol: MTT Assay for Dose-Response Analysis
-
Cell Seeding: Seed V2R-positive cells in a 96-well plate at a predetermined optimal density (e.g., 2,500-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 10 µM) in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the drug concentration and fit a non-linear regression curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Method 2: Long-Term Survival (Clonogenic Assay)
-
Causality: This assay provides a more stringent measure of anticancer activity by assessing the ability of a single cell to undergo unlimited division and form a colony.[15][16] It is particularly sensitive to cytostatic agents that may not show strong effects in short-term viability assays.[8]
Protocol: Clonogenic Survival Assay
-
Cell Seeding: Plate a low number of cells (e.g., 200-1,000 cells) in 6-well plates and allow them to attach.
-
Treatment: Treat the cells with various concentrations of the vasopressin analog for the entire duration of colony growth (continuous exposure) or for a defined period (e.g., 24 hours).
-
Incubation: Incubate the plates for 7-14 days, until visible colonies (≥50 cells) are formed in the control wells.
-
Fixation & Staining: Aspirate the medium, wash with PBS, and fix the colonies with a methanol/acetic acid solution. Stain with 0.5% crystal violet solution.
-
Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) for the control group and the Surviving Fraction (SF) for each treatment group (SF = [colonies counted / cells seeded] / PE).
Elucidating the Cellular Mechanism
Understanding how the compound inhibits proliferation is critical. The primary mechanisms for V2R agonists are cell cycle arrest and apoptosis induction.
Method 1: Cell Cycle Analysis
-
Causality: Antiproliferative compounds often halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cells from dividing. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in each phase based on their DNA content.[8][11]
Protocol: PI Staining for Cell Cycle Analysis
-
Cell Treatment: Culture cells in 6-well plates and treat with the compound (e.g., at its IC50 concentration) for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Method 2: Apoptosis Detection
-
Causality: To distinguish between a cytostatic (growth arrest) and a cytotoxic (cell-killing) effect, it is essential to measure apoptosis. The Annexin V/PI assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (a hallmark of early apoptosis) and loss of membrane integrity (late apoptosis/necrosis).[10]
Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Treat cells as described for the cell cycle analysis protocol.
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol (e.g., from a commercial kit).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze immediately on a flow cytometer. The results will segregate the cell population into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Synthesis and Interpretation
A comprehensive understanding is achieved by synthesizing the data from all assays. The following table provides an example of how to structure and interpret the collective results for a hypothetical V2R agonist.
| Assay | Cell Line | Result | Interpretation |
| V2R Expression (RT-qPCR) | MCF-7 | High Expression | Confirms target presence; cell line is suitable for further assays. |
| U-2 OS | No/Low Expression | V2R-negative control; any effect seen should be off-target. | |
| MTT Assay (72h) | MCF-7 | IC50 = 950 nM | The compound has a modest antiproliferative effect in a short-term assay. |
| Clonogenic Assay (10 days) | MCF-7 | IC50 = 250 nM | The compound has a potent inhibitory effect on long-term cell survival, suggesting a strong cytostatic action.[8][17] |
| Cell Cycle Analysis (48h) | MCF-7 | 25% increase in G0/G1 phase cells | The compound induces cell cycle arrest at the G0/G1 checkpoint.[11] |
| Apoptosis Assay (48h) | MCF-7 | 18% increase in Annexin V+ cells | The compound also induces a moderate level of apoptosis.[10] |
Future Directions
The successful in vitro characterization of this compound's antiproliferative effects provides a strong foundation for subsequent preclinical development.
-
In Vivo Efficacy Studies: The next logical step is to evaluate the compound's ability to inhibit tumor growth in animal models, such as xenografts of human cancer cells (e.g., MDA-MB-231) in immunodeficient mice.[8][10] These studies are critical for assessing therapeutic potential, pharmacokinetics, and toxicity.
-
Anti-Metastatic Potential: Given that DDAVP has shown promise in reducing metastasis, investigating the effect of novel analogs on cancer cell migration, invasion, and metastatic spread in relevant animal models is a high-priority research avenue.[3][12]
-
Combination Therapies: Exploring the synergistic or additive effects of the vasopressin analog when combined with standard-of-care chemotherapeutic agents (e.g., paclitaxel, 5-fluorouracil) could reveal enhanced treatment strategies with potentially lower toxicity.[3][11]
References
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Alonso, D. F., et al. (2007). Antitumor Effects of Desmopressin in Combination with Chemotherapeutic Agents in a Mouse Model of Breast Cancer. Anticancer Research. [Link]
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Harris, G., et al. (2016). An unbiased metric of antiproliferative drug effect in vitro. Nature Methods. [Link]
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Garona, J., et al. (2011). Effects of the synthetic vasopressin analog desmopressin in a mouse model of colon cancer. Anticancer Research. [Link]
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Iannucci, N. B., et al. (2017). The novel desmopressin analogue [V4Q5]dDAVP inhibits angiogenesis, tumour growth and metastases in vasopressin type 2 receptor-expressing breast cancer models. British Journal of Cancer. [Link]
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Porretti, M., et al. (2021). Anticancer activity of repurposed hemostatic agent desmopressin on AVPR2-expressing human osteosarcoma. Oncology Reports. [Link]
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Lozano, E., et al. (2018). Antiproliferative Effects of Oxytocin and Desmopressin on Canine Mammary Cancer Cells. Veterinary Sciences. [Link]
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Iannucci, N. B., et al. (2019). Peptide Agonists of Vasopressin V2 Receptor Reduce Expression of Neuroendocrine Markers and Tumor Growth in Human Lung and Prostate Tumor Cells. Frontiers in Oncology. [Link]
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Poddar, S., et al. (2022). Vasopressin Receptor Type-2 Mediated Signaling in Renal Cell Carcinoma Stimulates Stromal Fibroblast Activation. International Journal of Molecular Sciences. [Link]
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Garona, J., & Alonso, D. F. (2014). Reciprocal interactions between tumor and endothelial cells: effects of selective vasopressin V2 receptor peptide agonists. Cancer Cell & Microenvironment. [Link]
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Tsuboi, Y., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Pharmacological and Toxicological Methods. [Link]
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Ripoll, G. V., et al. (2011). Reduction of tumor angiogenesis induced by desmopressin in a breast cancer model. Breast Cancer Research and Treatment. [Link]
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Lassalle, A., et al. (2017). Targeting the Vasopressin Type 2 Receptor for Renal Cell Carcinoma Therapy. International Journal of Molecular Sciences. [Link]
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Keilhack, H., & Chang, P. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology. [Link]
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Agbarya, A., et al. (2015). A phase II dose-escalation trial of perioperative desmopressin (1-desamino-8-d-arginine vasopressin) in breast cancer patients. Breast Cancer Research and Treatment. [Link]
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Keilhack, H., & Chang, P. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments. [Link]
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Iannucci, N. B., et al. (2011). Antiproliferative effect of 1-deamino-8-D-arginine vasopressin analogs on human breast cancer cells. Future Medicinal Chemistry. [Link]
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North, W. G. (2000). Gene regulation of vasopressin and vasopressin receptors in cancer. Experimental Physiology. [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
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Iannucci, N. B., et al. (2011). Antiproliferative Effect of 1-Deamino-8-D-Arginine Vasopressin Analogs on Human Breast Cancer Cells. ResearchGate. [Link]
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Iannucci, N. B., et al. (2014). Structure-activity relationship of 1-desamino-8-D-arginine vasopressin as an antiproliferative agent on human vasopressin V2 receptor-expressing cancer cells. Molecular Medicine Reports. [Link]
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Iannucci, N. B., et al. (2014). Structure-activity relationship of 1-desamino-8-D-arginine vasopressin as an antiproliferative agent on human vasopressin V2 receptor-expressing cancer cells. Spandidos Publications. [Link]
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Porretti, M., et al. (2022). Vasopressin Analog [V4Q5]dDAVP Exerts Cooperative Anticancer Effects in Combination With Low-Dose 5-Fluorouracil on Aggressive Colorectal Cancer Models. World Journal of Oncology. [Link]
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Methodological & Application
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin: A Comprehensive Guide to In Vitro and In Vivo Experimental Protocols
This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental protocols for (Deamino-Cys1,Val4,D-Arg8)-Vasopressin, commonly known as Desmopressin. This synthetic analogue of the natural hormone arginine vasopressin (AVP) is a potent and selective agonist for the vasopressin V2 receptor, making it a cornerstone in the treatment of central diabetes insipidus and other related conditions. This guide delves into the core methodologies required to characterize its binding affinity, functional activity, and in vivo efficacy.
Introduction: The Scientific Foundation of Desmopressin
Desmopressin's therapeutic efficacy stems from its unique structural modifications compared to native vasopressin. The deamination of cysteine at position 1 enhances its resistance to enzymatic degradation, thereby prolonging its half-life. The substitution of L-arginine with D-arginine at position 8 significantly reduces its pressor activity (mediated by V1a receptors) while potentiating its antidiuretic effects (mediated by V2 receptors).[1] This selectivity for the V2 receptor is the key to its clinical utility, allowing for potent antidiuresis without the cardiovascular side effects associated with non-selective vasopressin receptor agonists.[1][2]
The primary mechanism of action of Desmopressin involves binding to the V2 receptors, which are Gs-protein coupled receptors located on the basolateral membrane of the collecting ducts and distal convoluted tubules in the kidneys.[2] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the renal tubule cells. This increases water permeability, leading to enhanced water reabsorption from the urine and consequently, a more concentrated urine and reduced urine output.[2]
In Vitro Characterization: Unveiling Receptor Interaction and Functional Potency
In vitro assays are fundamental to understanding the molecular pharmacology of Desmopressin. These experiments allow for the precise quantification of its binding affinity for the V2 receptor and its functional potency in stimulating the downstream signaling cascade.
Radioligand Binding Assays: Quantifying Affinity and Selectivity
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. In the context of Desmopressin, these assays are crucial for confirming its high affinity for the V2 receptor and its low affinity for other related receptors, such as the V1a and oxytocin receptors.
Principle: This is a competitive binding assay where unlabeled Desmopressin competes with a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin) for binding to membranes prepared from cells expressing the vasopressin V2 receptor. The concentration of Desmopressin that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of Desmopressin for the receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: V2 Receptor Competitive Binding Assay
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human vasopressin V2 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and resuspend them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method like the BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
A fixed concentration of radiolabeled ligand (e.g., [³H]-Arginine Vasopressin at a concentration close to its Kd).
-
Increasing concentrations of unlabeled Desmopressin (or buffer for total binding and a high concentration of unlabeled AVP for non-specific binding).
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Desmopressin by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Desmopressin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Representative Binding Affinity Data for Desmopressin
| Receptor | Radioligand | Ki (nM) |
| Vasopressin V2 | [³H]-Arginine Vasopressin | 0.5 - 2.0 |
| Vasopressin V1a | [³H]-Arginine Vasopressin | > 1000 |
| Oxytocin | [³H]-Oxytocin | > 1000 |
Note: The actual Ki values may vary depending on the experimental conditions.
Cyclic AMP (cAMP) Accumulation Assays: Assessing Functional Agonism
cAMP accumulation assays directly measure the functional consequence of V2 receptor activation by Desmopressin. These assays are essential for determining the potency (EC50) and efficacy (Emax) of Desmopressin as a V2 receptor agonist.
Principle: Desmopressin binding to the Gs-coupled V2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. The amount of cAMP produced is quantified using various methods, most commonly competitive immunoassays (e.g., ELISA, HTRF).
Experimental Workflow for cAMP Accumulation Assay
Caption: Workflow for a cAMP accumulation assay.
Detailed Protocol: cAMP Immunoassay (ELISA-based)
-
Cell Culture and Treatment:
-
Seed cells expressing the V2 receptor into a 96-well plate and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
Add varying concentrations of Desmopressin to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.
-
-
cAMP Quantification (using a commercial ELISA kit):
-
Lyse the cells according to the kit manufacturer's instructions to release the intracellular cAMP.
-
Prepare a standard curve using the provided cAMP standards.
-
Add the cell lysates and standards to the wells of the antibody-coated microplate.
-
Add the HRP-conjugated cAMP to each well, which will compete with the cAMP in the samples and standards for binding to the primary antibody.[3]
-
Incubate the plate as per the kit's protocol.
-
Wash the plate to remove unbound reagents.
-
Add the TMB substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cAMP in the sample.[3]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[4][5]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known cAMP concentrations.
-
Use the standard curve to determine the cAMP concentration in each of the cell lysate samples.
-
Plot the cAMP concentration against the logarithm of the Desmopressin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of Desmopressin that produces 50% of the maximal response) and the Emax (the maximum cAMP accumulation).
-
Table 2: Representative Functional Data for Desmopressin
| Assay | Parameter | Value |
| cAMP Accumulation | EC50 (nM) | 0.1 - 1.0 |
| cAMP Accumulation | Emax (% of control) | > 90% |
Note: The actual EC50 and Emax values may vary depending on the cell line and experimental conditions.
In Vivo Evaluation: Assessing Antidiuretic Efficacy in Animal Models
In vivo studies are critical for evaluating the antidiuretic effects of Desmopressin in a whole-organism context. These studies typically involve the use of animal models that mimic human diabetes insipidus.
Animal Models of Diabetes Insipidus
The Brattleboro rat is the most widely used and well-characterized animal model for central diabetes insipidus.[6] These rats have a genetic defect that prevents them from synthesizing vasopressin, resulting in severe polyuria and polydipsia.[6] This model is ideal for assessing the antidiuretic efficacy of Desmopressin.
Assessment of Antidiuretic Activity
The primary endpoints for assessing the antidiuretic activity of Desmopressin in animal models are a reduction in urine output and an increase in urine osmolality.
Experimental Workflow for In Vivo Antidiuretic Study
Caption: Workflow for an in vivo antidiuretic activity study.
Detailed Protocol: Antidiuretic Assay in Brattleboro Rats
-
Animal Acclimatization and Baseline Measurement:
-
House individual Brattleboro rats in metabolic cages that allow for the separate collection of urine and feces.
-
Provide the animals with free access to food and water.
-
Acclimatize the rats to the cages for at least 24-48 hours before the start of the experiment.
-
Collect urine over a 24-hour period to establish baseline values for urine volume and osmolality.
-
-
Desmopressin Administration:
-
Administer Desmopressin to the rats via a suitable route, such as subcutaneous or intravenous injection. The dose will depend on the specific research question.
-
A vehicle control group should also be included.
-
-
Urine Collection and Analysis:
-
Data Analysis:
-
For each animal, calculate the percentage change in urine volume and the absolute change in urine osmolality from baseline at each time point.
-
Compare the effects of Desmopressin treatment to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Plot the time course of the changes in urine volume and osmolality to visualize the onset and duration of the antidiuretic effect.
-
Table 3: Expected Results of Desmopressin Administration in Brattleboro Rats
| Parameter | Baseline | Post-Desmopressin |
| Urine Volume (mL/24h) | High | Significantly Decreased |
| Urine Osmolality (mOsm/kg) | Low | Significantly Increased |
Conclusion
The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound. By employing these in vitro and in vivo methodologies, researchers can accurately characterize its receptor binding profile, functional potency, and antidiuretic efficacy. These data are essential for both fundamental pharmacological research and the development of novel therapeutics targeting the vasopressin system.
References
- BenchChem. (2025). Application Notes and Protocols: Determining Demoxytocin Affinity for the Oxytocin Receptor via Radioligand Binding Assay.
- Abcam. (2023). ab65355 cAMP Direct Immunoassay Kit.
- Arbor Assays. (n.d.). Cyclic AMP (cAMP) Direct ELISA Kit.
- Elabscience. (n.d.). Elabscience® cAMP(Cyclic adenosine monophosphate) ELISA Kit.
- BenchChem. (2025). Application Notes and Protocols: (Thr4,Gly7)-Oxytocin Receptor Binding Assay.
- Cayman Chemical. (n.d.). Human Oxytocin Receptor Reporter Assay System (OXTR).
- Merck Veterinary Manual. (n.d.). Diabetes Insipidus in Animals.
- Cell Signaling Technology. (n.d.). Cyclic AMP Assay Kit #4339.
- Indigo Biosciences. (n.d.). Human OXTR Reporter Assay System (OXTR).
- R&D Systems. (n.d.). Cyclic AMP Immunoassay.
- PubMed. (n.d.). Animal models for diabetes insipidus.
- Innoprot. (n.d.). V1A Vasopressin Receptor Assay.
- National Institutes of Health. (n.d.). Crystal structure of the human oxytocin receptor.
- MSD Veterinary Manual. (n.d.). Pharmacotherapeutics in Diabetes Insipidus in Animals.
- PubMed. (n.d.). Prophylactic efficacy of desmopressin acetate for diabetes insipidus after hypophysectomy in the dog.
- ResearchGate. (n.d.). Time course of urine osmolality and output in protocol 1.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- The Open Urology & Nephrology Journal. (n.d.). Analysis of Urinary and Plasma Electrolytes in a Rat Model of Unilateral Ureteric Obstruction (UUO). Retrieved from The Open Urology & Nephrology Journal website.
- ResearchGate. (2010). Diabetes insipidus (Drug treatment & animal model): A Review.
- BenchChem. (n.d.). A Comparative Guide to the Binding Affinities of V1a Receptor Ligands.
- Oxford Academic. (n.d.). Mapping the Binding Site of Arginine Vasopressin to V1a and V1b Vasopressin Receptors.
- PubMed. (n.d.). Localization of vasopressin (V1a) receptor binding and mRNA in the rhesus monkey brain.
- EMBL-EBI. (n.d.). Target: Vasopressin V1a receptor (CHEMBL1889).
- PubMed. (n.d.). Standardization of renal function evaluation in Wistar rats.
- ResearchGate. (n.d.). Osmolality and volume of urine collected from rats maintained under different water intake conditions.
- Children's Minnesota. (n.d.). Osmolality, Urine.
- StatPearls. (2023). Desmopressin.
- PubMed. (2006). Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors.
- Dr. Oracle. (2025). What is the protocol for performing a desmopressin (DDAVP) challenge test?.
- University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from the University of Regensburg institutional repository.
Sources
- 1. Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. arborassays.com [arborassays.com]
- 5. file.elabscience.com [file.elabscience.com]
- 6. Animal models for diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Urinary and Plasma Electrolytes in a Rat Model of Unilateral Ureteric Obstruction (UUO) [openurologyandnephrologyjournal.com]
- 8. childrensmn.org [childrensmn.org]
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin in vitro cell culture assays
Application Note: Functional Characterization of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin (dVDAVP) in In Vitro Models
Introduction
This compound , commonly referred to as dVDAVP or Val4-Desmopressin , is a highly selective synthetic analogue of the neurohypophyseal hormone arginine vasopressin (AVP). Structurally derived from Desmopressin (dDAVP), this compound incorporates a valine substitution at position 4 (replacing glutamine), which significantly enhances its lipophilicity and receptor selectivity profile.
While dDAVP is the clinical standard for V2 receptor agonism, dVDAVP exhibits distinct pharmacological properties that make it a critical tool in research:
-
Enhanced V2 Selectivity: It retains potent antidiuretic (V2) activity with negligible vasopressor (V1a) effects, often surpassing dDAVP in specificity.
-
Rescue Potency: Studies have demonstrated dVDAVP's ability to activate specific mutant V2 receptors (e.g., N321K) resistant to standard dDAVP, making it a vital probe for nephrogenic diabetes insipidus (NDI) research.
-
Oncology Applications: Recent investigations identify dVDAVP and its derivatives as cytostatic agents in V2-expressing tumors (e.g., breast cancer), acting through cAMP-mediated signaling to inhibit cell proliferation.
This guide details the protocols for validating dVDAVP activity using cAMP accumulation, Aquaporin-2 (AQP2) trafficking, and cellular proliferation assays.
Biological Mechanism & Signaling Pathway[1][2][3]
dVDAVP acts as a biased agonist for the Vasopressin V2 Receptor (V2R) , a Gs-coupled GPCR. Upon binding, it triggers a signaling cascade distinct from the V1a (Gq-coupled) pathway.
Pathway Logic:
-
Ligand Binding: dVDAVP binds V2R on the basolateral membrane.
-
G-Protein Activation: G
s dissociates and activates Adenylyl Cyclase (AC). -
Second Messenger: ATP is converted to cAMP.
-
Kinase Cascade: cAMP activates Protein Kinase A (PKA).
-
Functional Output:
Caption: V2R signaling cascade activated by dVDAVP, leading to AQP2 translocation (renal) or antiproliferative effects (oncology).[3][1][2]
Cell Model Selection
Select the appropriate cell line based on the desired physiological readout.
| Cell Line | Origin | Expression Profile | Application |
| LLC-PK1 | Porcine Kidney | Endogenous V2R, AQP2 (low) | AQP2 trafficking, cAMP assays. |
| MDCK-hV2R | Canine Kidney | Transfected human V2R | High-sensitivity cAMP and transport studies. |
| HEK293-V2R | Human Embryonic Kidney | Transfected human V2R | High-throughput screening (HTS) of receptor affinity. |
| MCF-7 / MDA-MB-231 | Human Breast Cancer | Endogenous V2R (variable) | Antiproliferative/Cytotoxicity assays. |
Protocol 1: cAMP Accumulation Assay
This is the gold-standard assay for validating dVDAVP potency (EC50). It quantifies the Gs-mediated rise in intracellular cAMP.
Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ELISA. Reagents: dVDAVP (Stock 1 mM in water/DMSO), IBMX (Phosphodiesterase inhibitor), cAMP detection kit (e.g., Cisbio HTRF or PerkinElmer LANCE).
Step-by-Step Workflow:
-
Cell Seeding:
-
Seed HEK293-V2R cells at 2,000 cells/well in a 384-well low-volume plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Agonist Preparation:
-
Prepare a serial dilution of dVDAVP in stimulation buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).
-
Range:
M to M (1 pM to 1 M).
-
-
Stimulation:
-
Remove culture media and add 5
L of dVDAVP dilutions to cells. -
Incubate for 30 minutes at Room Temperature (RT). Note: IBMX is crucial to prevent cAMP degradation.
-
-
Detection:
-
Add 5
L of cAMP-d2 (acceptor) and 5 L of Anti-cAMP-Cryptate (donor). -
Incubate for 1 hour at RT in the dark.
-
-
Readout:
-
Measure fluorescence at 665 nm and 620 nm using a microplate reader (e.g., EnVision).
-
Calculate Ratio =
.
-
-
Analysis:
-
Plot sigmoidal dose-response curve (Log[Agonist] vs. Response).
-
Expected EC50: 0.1 – 1.0 nM (typically equipotent or slightly more potent than dDAVP depending on the V2R variant).
-
Protocol 2: AQP2 Immunofluorescence Translocation Assay
This functional assay visualizes the physiological consequence of V2R activation: the movement of Aquaporin-2 from the cytosol to the cell membrane.
Cells: LLC-PK1 or MDCK stably expressing AQP2-GFP (or stained with anti-AQP2).
Step-by-Step Workflow:
-
Culture: Grow cells on sterile glass coverslips or confocal-grade 96-well plates until 80% confluent.
-
Starvation: Replace medium with serum-free medium for 2 hours to reduce baseline AQP2 membrane localization.
-
Treatment:
-
Vehicle Control: PBS.
-
Positive Control: dDAVP (10 nM).
-
Experimental: dVDAVP (1 nM, 10 nM, 100 nM).
-
Incubate for 15–30 minutes at 37°C.
-
-
Fixation:
-
Wash 1x with ice-cold PBS (stops trafficking).
-
Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.
-
-
Staining (if not using GFP):
-
Permeabilize (0.1% Triton X-100, 5 min).
-
Block (1% BSA, 30 min).
-
Primary Ab: Rabbit anti-AQP2 (1:200, O/N at 4°C).
-
Secondary Ab: Goat anti-Rabbit AlexaFluor 488 (1:500, 1h RT).
-
-
Imaging:
-
Acquire images using Confocal Microscopy (60x oil objective).
-
Quantification: Measure the ratio of Membrane vs. Cytosolic fluorescence intensity.
-
Result: dVDAVP should induce a distinct "ring" of fluorescence at the cell periphery.
-
Protocol 3: Antiproliferation Assay (Oncology Context)
Relevant for studying dVDAVP's cytostatic effect on V2-expressing cancer cells (e.g., MDA-MB-231).[2]
Method: MTS/MTT Assay or Real-Time Cell Analysis (xCELLigence).
-
Seeding: Seed MDA-MB-231 cells (3,000 cells/well) in 96-well plates. Allow attachment (24h).
-
Treatment:
-
Add dVDAVP (0.1
M – 10 M) in media containing reduced serum (0.5% FBS) to minimize growth factor interference. -
Refresh treatment daily for 72 hours.
-
-
Readout:
-
Add MTS reagent (20
L/well). Incubate 2 hours. -
Measure Absorbance at 490 nm.
-
-
Result: Expect mild to moderate growth inhibition (10–30% reduction) mediated by V2R signaling.
Experimental Workflow Diagram
Caption: Integrated workflow for validating dVDAVP activity via biochemical (cAMP) and imaging (AQP2) readouts.
References
-
Manning, M., et al. (1973).[4] "Solid phase synthesis of [1-deamino, 4-valine]-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects."[4] Journal of Medicinal Chemistry, 16(9), 975–978.[4]
-
Bernier, V., et al. (2014). "Altered Agonist Sensitivity of a Mutant V2 Receptor Suggests a Novel Therapeutic Strategy for Nephrogenic Diabetes Insipidus." Molecular Endocrinology, 28(4), 634–643.[1]
-
Keegan, P., et al. (2015). "The novel desmopressin analogue [V4Q5]dDAVP inhibits angiogenesis, tumour growth and metastases in vasopressin type 2 receptor-expressing breast cancer models." International Journal of Oncology, 46(6), 2607–2616.
-
Kaufmann, J.E., et al. (2003). "Vasopressin-induced von Willebrand factor secretion from endothelial cells involves V2 receptors and cAMP." Journal of Clinical Investigation, 106(1), 107-116.
-
Sigma-Aldrich Product Sheet. "[Deamino-Cys1, Val4, D-Arg8]-Vasopressin."[][6]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Solubilization and Use of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin in Cell Culture
Introduction: Understanding (Deamino-Cys1,Val4,D-Arg8)-Vasopressin
This compound, a synthetic analog of the endogenous hormone arginine vasopressin (AVP), is a potent and selective agonist for the vasopressin V2 receptor (V2R).[1][2] Structurally, it is a cyclic nonapeptide with a disulfide bridge between the cysteine residues at positions 1 and 6.[2] Key modifications from native AVP—deamination of the N-terminal cysteine and substitution of L-arginine with D-arginine at position 8—confer a longer biological half-life and enhanced V2R selectivity by minimizing V1a receptor-mediated vasopressor effects.[2]
In a research context, its primary utility lies in the specific activation of the V2R signaling cascade. The canonical pathway involves V2R, a G protein-coupled receptor (GPCR), coupling to the stimulatory G protein (Gs).[3][4] This activation of Gs leads to the stimulation of adenylyl cyclase, which in turn elevates intracellular levels of the second messenger cyclic AMP (cAMP).[3][4] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, leading to diverse cellular responses depending on the cell type.[3] While this is the primary pathway, it is important to note that the V2R can exhibit signaling promiscuity, potentially engaging other G protein families.[5]
These application notes provide a comprehensive guide for the proper handling, dissolution, and application of lyophilized this compound for in vitro cell culture experiments, ensuring experimental reproducibility and preserving the peptide's biological activity.
I. Material and Reagent Characterization
A thorough understanding of the peptide's properties is fundamental to designing a successful experimental protocol.
| Property | Description |
| Synonyms | Desmopressin, dDAVP, Val4-dDAVP[1][2][6] |
| Molecular Formula | C46H65N13O11S2[6] |
| Molecular Weight | ~1040.22 g/mol |
| Amino Acid Sequence | Mpa-Tyr-Phe-Val-Asn-Cys-Pro-D-Arg-Gly-NH2 (Disulfide bridge: 1-6) |
| Appearance | Lyophilized white powder[7] |
| Purity | ≥95% (as determined by HPLC) is recommended for cell-based assays[7][8] |
| Solubility | Readily soluble in sterile water.[1] Also soluble in 50% acetic acid. |
| Storage (Lyophilized) | Store at -20°C to -80°C, protected from light and moisture.[9][10][11] |
| Storage (Reconstituted) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11][12][13] |
II. V2R Signaling Pathway Overview
The interaction of this compound with the V2 receptor initiates a well-characterized signaling cascade. Understanding this pathway is crucial for designing appropriate downstream assays (e.g., cAMP measurement, PKA activity assays, or analysis of target protein phosphorylation).
Caption: Canonical V2R signaling pathway initiated by ligand binding.
III. Protocol for Reconstitution of Lyophilized Peptide
This protocol is designed to ensure the accurate and sterile preparation of a stock solution of this compound. The high water solubility of this peptide simplifies the reconstitution process.
A. Pre-Reconstitution Handling
The integrity of the lyophilized peptide is paramount. Peptides are often hygroscopic, meaning they readily absorb moisture from the air, which can reduce the peptide content and decrease stability.[12]
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator for at least 20-30 minutes.[12][13] This critical step prevents condensation from forming on the cold peptide powder upon exposure to ambient air.
-
Aseptic Technique: Perform all subsequent steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination of your stock solution.
B. Reconstitution Procedure
-
Solvent Selection: Based on supplier data, sterile, nuclease-free water is the recommended solvent for this compound.[1]
-
Calculating Solvent Volume: Determine the volume of sterile water needed to achieve a desired stock concentration (e.g., 1 mM).
-
Formula: Volume (L) = [Peptide Mass (g) / Molecular Weight ( g/mol )] / Desired Concentration (mol/L)
-
Example for 1 mg of peptide (MW = 1040.22 g/mol ) to make a 1 mM stock:
-
Moles = 0.001 g / 1040.22 g/mol ≈ 9.61 x 10⁻⁷ mol
-
Volume (L) = 9.61 x 10⁻⁷ mol / 0.001 mol/L = 9.61 x 10⁻⁴ L = 961 µL
-
-
-
Dissolution:
-
Centrifugation (Optional but Recommended): Briefly centrifuge the vial to ensure any peptide that may be on the cap or sides of the vial is collected in the solvent.[7]
IV. Storage and Stability of Stock Solutions
Storing peptide solutions correctly is crucial as they are far more susceptible to degradation than their lyophilized counterparts.[10][13]
-
Aliquoting: Immediately after reconstitution, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.[9] This practice is the most effective way to prevent degradation caused by repeated freeze-thaw cycles.[11][13]
-
Freezing: Store the aliquots at -20°C for short-term storage (weeks) or preferably at -80°C for long-term storage (months).[10][12]
-
Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the stock solution, as this can lead to peptide degradation.[9][13] When an aliquot is needed, thaw it, use it for the experiment, and discard any remaining solution.
V. Application in Cell Culture: A Step-by-Step Workflow
This workflow outlines the general procedure for treating cells with this compound.
Sources
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Vasopressin-2 Receptor Signaling and Autosomal Dominant Polycystic Kidney Disease: From Bench to Bedside and Back Again - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Vasopressin V2 is a promiscuous G protein-coupled receptor that is biased by its peptide ligands | bioRxiv [biorxiv.org]
- 6. [deamino-Cys1, Val4, D-Arg8]-Vasopressin | CAS 43157-23-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. usbio.net [usbio.net]
- 8. [デアミノ-Cys1, D-Arg8]-バソプレッシン 酢酸塩 水和物 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. genscript.com [genscript.com]
- 10. jpt.com [jpt.com]
- 11. How to Store Lyophilized Peptides - Oreate AI Blog [oreateai.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
Troubleshooting & Optimization
Troubleshooting (Deamino-Cys1,Val4,D-Arg8)-Vasopressin experiment variability
Topic: Troubleshooting Experimental Variability in V2 Receptor Agonist Assays
Introduction: Compound Profile & Scope
Compound: (Deamino-Cys1, Val4, D-Arg8)-Vasopressin Common Designations: dVDAVP, Val4-Desmopressin.[1][2] Mechanism: Highly selective Vasopressin V2 Receptor Agonist .[3][4] Key Differentiation: Unlike native Arginine Vasopressin (AVP), this analogue lacks the N-terminal amine (increasing half-life) and contains a D-Arg substitution (reducing pressor activity). Crucially, the Valine at position 4 (replacing Glutamine) significantly increases lipophilicity compared to standard Desmopressin (dDAVP), enhancing V2 selectivity but introducing unique solubility and adsorption challenges.
This guide addresses the three most common sources of variability: Peptide Handling (Pre-analytical) , In Vitro cAMP Assays , and In Vivo Antidiuretic Bioassays .
Part 1: Pre-Analytical Variability (Storage & Handling)
Issue: "My calculated EC50 is shifting, or the compound shows no activity at low concentrations."
Root Cause Analysis: The Val4 substitution renders this peptide more hydrophobic than standard dDAVP. This exacerbates the "sticky peptide" phenomenon, where the compound adsorbs to standard polypropylene pipette tips and tubes, effectively depleting the concentration before it reaches the assay plate.
Troubleshooting Protocol: The "Zero-Loss" Dilution System
| Parameter | Standard Practice (Risk of Failure) | Optimized Protocol (Required) |
| Labware | Standard Polypropylene | LoBind / Low-Retention Plastics or Siliconized Glass. |
| Stock Solvent | 100% Water or PBS | DMSO (Stock) diluted into buffer. The Val4 residue improves solubility in organic solvents. |
| Carrier Protein | None | 0.1% BSA (Bovine Serum Albumin) in all dilution buffers. Crucial for concentrations < 1 µM. |
| Thawing | Slow thaw on bench | Rapid thaw at 37°C, then immediate ice. Avoid freeze-thaw cycles. |
Q: Why is my stock solution precipitating? A: While soluble in water, the Val4 analog is less polar than AVP. If dissolving >1 mg/mL, use a minimal volume of DMSO first, then slowly add aqueous buffer. Ensure the pH is slightly acidic (pH 5-6) for long-term stability, as disulfide scrambling occurs rapidly at pH > 7.5.
Part 2: In Vitro Assay Troubleshooting (cAMP Accumulation)
Issue: "High background signal or low signal-to-noise ratio in V2R-expressing cells."
Root Cause: The V2 receptor couples to Gs proteins , activating Adenylyl Cyclase (AC) to produce cAMP.[5][6] Variability often stems from phosphodiesterase (PDE) degradation of cAMP or constitutive receptor activity.
Mechanistic Visualization: V2 Receptor Signaling Pathway
Figure 1: The V2R-Gs-cAMP signaling cascade. Note the critical role of PDE (Phosphodiesterase) which must be inhibited by IBMX to measure accumulated cAMP effectively.
FAQ: cAMP Assay Optimization
Q: I see no dose-response curve. Is the peptide degraded? A: Before assuming degradation, check your IBMX (3-isobutyl-1-methylxanthine) concentration.
-
Protocol: You must include 0.5 mM IBMX in the assay buffer. Without it, endogenous PDEs hydrolyze cAMP as fast as it is produced, flattening the curve [1].
Q: My EC50 is 10x higher than the literature value (lower potency). A: This is a classic symptom of Ligand Depletion .
-
Check: Are you using a high density of cells expressing high levels of V2R?
-
Fix: If the receptor concentration is high relative to the ligand volume, the cells "eat" the free ligand. Increase the reaction volume or decrease cell density (e.g., from 10,000 to 2,000 cells/well in 384-well formats) [2].
Part 3: In Vivo Pharmacology (Rat Antidiuresis)
Issue: "Inconsistent reduction in urine volume in bioassays."
Root Cause: Physiological variability (hydration status) and anesthetic interference are the primary culprits. Standard anesthesia (ketamine/xylazine) can alter hemodynamic baselines that mask V2 effects.
Experimental Workflow: Validated Bioassay Protocol
Figure 2: Step-by-step workflow for the Rat Antidiuretic Bioassay. Ethanol anesthesia is preferred to suppress endogenous Vasopressin release.
Troubleshooting Guide: In Vivo
| Observation | Probable Cause | Corrective Action |
| High Baseline Urine Osmolality | Dehydration or Stress | Ensure rats are water-loaded (2-5% body weight) via gavage 1 hour prior. High baseline masks the agonist effect [3]. |
| No Effect after Injection | Subcutaneous "Depot" Failure | SC injections can be variable due to local perfusion. Switch to IV tail vein administration for immediate bioavailability checks. |
| Erratic Urine Flow | Anesthesia Depth | Avoid Ketamine if possible, as it increases blood pressure (V1a effect interference). Ethanol anesthesia (12% solution, oral) is the gold standard as it inhibits endogenous ADH release, creating a stable "diabetes insipidus-like" baseline [4]. |
Q: Can I use mice instead of rats? A: Rats are preferred for V2 assays due to larger urine volumes, allowing for more precise conductivity/osmolality measurements over time. If using mice, metabolic cages with evaporation guards are mandatory due to the small volumes involved.
References
-
Assay Guidance Manual. (2012). cAMP Signaling Assays: Considerations for Gs-coupled GPCRs. National Center for Advancing Translational Sciences.[7] [Link]
- Sawyer, W. H. (1958). Biological Assays for Neurohypophysial Hormones. Methods in Medical Research.
-
Vavra, I., et al. (1974). Effect of a synthetic analogue of vasopressin in animals and patients with diabetes insipidus. The Lancet. [Link]
-
Kristensen, K., et al. (2015).[8] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[8][9][10] PLoS ONE. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-desamino-8-D-arginine vasopressin (DDAVP) as an agonist on V1b vasopressin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 9. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Preventing degradation of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin during experiments
Subject: Stability, Handling, and Degradation Prevention for dVDAVP Ticket ID: #TCH-SUP-V2AG-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Molecule
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin (often abbreviated as dVDAVP ) is a synthetic analogue of arginine vasopressin (AVP).[1] It is structurally engineered for high antidiuretic (V2 receptor) specificity and metabolic stability.[1]
-
Deamino-Cys1: Removal of the N-terminal amine prevents degradation by aminopeptidases.[1]
-
Val4: Enhances receptor specificity compared to native Gln4.
-
D-Arg8: The D-isomer renders the peptide resistant to trypsin-like cleavage and significantly reduces pressor (V1) activity.[1]
The Problem: Despite these modifications, dVDAVP remains vulnerable to disulfide scrambling, surface adsorption, and aggregation . This guide details how to prevent these specific degradation pathways.
The Stability Matrix: Storage & Handling Protocol
This protocol is designed to minimize the three primary vectors of degradation: Hydrolysis, Oxidation, and Adsorption.
Phase A: Lyophilized Powder (Arrival)
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Preferred) or 4°C | Slows chemical hydrolysis rates.[1] |
| Atmosphere | Desiccated | Moisture catalyzes deamidation and hydrolysis. |
| Container | Original Vial | Do not transfer powder; hygroscopic risk. |
Phase B: Reconstitution (The Critical Step)
WARNING: 90% of experimental failures occur here due to surface adsorption.
-
Equilibration: Allow the vial to warm to room temperature (20-25°C) before opening. Opening a cold vial causes condensation, introducing moisture to the peptide.
-
Solvent Selection:
-
Concentration: Dissolve at ≥1 mg/mL .
-
Why? At low concentrations (<100 µg/mL), the percentage of peptide lost to tube walls (adsorption) becomes statistically significant. High concentrations saturate the surface sites with negligible bulk loss.
-
-
Aliquoting: Flash-freeze aliquots in liquid nitrogen. Store at -20°C or -80°C. Do not refreeze.
Troubleshooting Guide: Degradation Pathways
Visualizing the Threats
The following diagram illustrates the specific chemical and physical risks to dVDAVP based on environmental conditions.
Caption: Figure 1. Primary degradation pathways for dVDAVP. Red arrows indicate critical failure points leading to experimental error.
Deep Dive: The "Disappearing Peptide" (Adsorption)
Symptom: You calculated a 10 nM concentration for a receptor binding assay, but the biological response corresponds to 1 nM. Diagnosis: The peptide has adsorbed to the plastic walls of your tube or pipette tips.[2]
Vasopressin analogues are hydrophobic enough to stick to polypropylene and glass. At high concentrations (1 mg/mL), this loss is negligible. At nanomolar concentrations, the surface area of the tube can bind up to 80% of your peptide [1].
The Solution Protocol:
-
Material: Use Protein LoBind (low retention) tubes.
-
Carrier Protein: If your assay permits, add 0.1% BSA (Bovine Serum Albumin) to the dilution buffer. The BSA "sacrifices" itself, coating the tube walls so dVDAVP remains in solution.
-
Surfactant: Alternatively, use 0.01% Tween-20 if BSA interferes with downstream detection (e.g., LC-MS).[1]
-
Solvent Rinse: When pipetting, pre-rinse the tip with the solution (aspirate and dispense back once) to saturate the tip surface before the final transfer.
Frequently Asked Questions (FAQ)
Q1: Can I use DTT or Beta-mercaptoethanol in my sample buffer? A: Absolutely not. dVDAVP relies on a disulfide bridge between Cys1 and Cys6 for its cyclic structure, which is essential for binding to the V2 receptor. Reducing agents will linearize the peptide, rendering it biologically inactive [2].
Q2: My solution turned cloudy after freezing. Is it usable? A: Likely not. Cloudiness indicates aggregation. This often happens if the peptide was dissolved in a high-salt buffer (like PBS) and then frozen.[1] The "salting-out" effect during the freezing process forces peptide molecules together. Always freeze in water or dilute acetic acid, and add salts after thawing if needed.
Q3: Why does Mass Spec show a +16 Da peak? A: This indicates oxidation.[3] While dVDAVP lacks Methionine (a common oxidation site), the disulfide bridge can sometimes undergo oxidative stress, or trace impurities might be oxidizing. Ensure your storage headspace is minimized or flushed with nitrogen/argon if long-term storage is required.[1]
Q4: How does dVDAVP differ from dDAVP (Desmopressin)? A: They are nearly identical.[1] dDAVP is (Deamino-Cys1, D-Arg8)-Vasopressin.[1][4] dVDAVP adds a Valine substitution at position 4 (replacing Glutamine).[1] This Val4 modification generally increases lipophilicity slightly and enhances antidiuretic specificity [3]. Handling protocols are identical for both.
References
-
Kristensen, K., et al. (2015). "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic."[5] PLoS ONE, 10(5), e0122419.
-
Manning, M., et al. (1973). "Solid Phase Synthesis of [1-Deamino, 4-Valine]-8-D-Arginine-Vasopressin (DVDAVP), a Highly Potent and Specific Antidiuretic Agent Possessing Protracted Effects."[1][6] Journal of Medicinal Chemistry, 16(9), 975–978.[6]
-
Manning, M., et al. (2012). "Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics."[7] Journal of Neuroendocrinology, 24(4), 609–628.[7]
-
Sigma-Aldrich. "Handling and Storage of Peptides."[1] Technical Guide.
Sources
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptideforge.com [peptideforge.com]
- 4. Sigma Aldrich Fine Chemicals Biosciences [deamino-Cys1, D-Arg8]-Vasopressin | Fisher Scientific [fishersci.com]
- 5. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oxytocin and vasopressin agonists and antagonists as research tools and potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Half-Life Extension for (Deamino-Cys1, Val4, D-Arg8)-Vasopressin
Executive Summary
You are working with (Deamino-Cys1, Val4, D-Arg8)-Vasopressin (often abbreviated as Val4-dDAVP).[1] This molecule is a highly specific V2 receptor agonist.
The Core Challenge:
While the Deamino (Mpa1) and D-Arg8 modifications successfully block aminopeptidase and trypsin-like degradation, the molecule remains small (~1 kDa) and hydrophilic. Consequently, its in vivo half-life (
Critical Constraint: The Deamino modification at position 1 removes the N-terminal amine. Standard amine-reactive PEGylation (e.g., NHS-esters) is impossible without further sequence modification, as there are no primary amines in the native sequence (Arg is a guanidino group, not a primary amine).
Module 1: Formulation Strategy (The Non-Destructive Approach)
Objective: Extend half-life to >24 hours without altering the peptide sequence. Recommended System: PLGA Microspheres via Water-in-Oil-in-Water (W/O/W) Double Emulsion.
Protocol: W/O/W Double Emulsion for Hydrophilic Peptides
Because Val4-dDAVP is hydrophilic, it will partition into the aqueous phase. A single emulsion (O/W) will result in <5% encapsulation efficiency (EE). You must use a double emulsion.
Step-by-Step Workflow:
-
Primary Emulsion (
):-
Dissolve Val4-dDAVP in a minimal volume of PBS (
). -
Dissolve PLGA (50:50, ester terminated, 0.2 i.v.) in Dichloromethane (DCM) (
). -
Critical Step: Sonicate
into (20s, 40% amp) to form the primary emulsion.
-
-
Secondary Emulsion (
):-
Add the primary emulsion dropwise into a larger volume of 1% PVA (Polyvinyl alcohol) solution (
). -
Homogenize at high speed (e.g., 10,000 rpm) to form microspheres.
-
-
Solvent Evaporation:
-
Stir at room temperature for 3–4 hours to evaporate DCM.
-
-
Collection:
-
Centrifuge, wash with water (
) to remove free peptide and PVA, and lyophilize.
-
Troubleshooting Guide: PLGA Encapsulation
| User Report | Root Cause Analysis | Resolution Protocol |
| "Encapsulation Efficiency is <10%." | The peptide is escaping into the outer water phase ( | Adjust pH: Ensure the pH of |
| "Initial Burst Release is >50%." | Peptide is aggregating on the surface of the microspheres during drying. | Increase Polymer Concentration: Increase PLGA concentration in the Oil phase to create a denser matrix.Fast Solidification: Use a higher volume of |
| "Microspheres are aggregating." | Residual PVA is acting as an adhesive or DCM evaporation was too slow. | Wash Thoroughly: Increase wash steps with cold dH2O.Cooling: Perform the evaporation step at 4°C to harden particles before they can fuse. |
Module 2: Chemical Engineering (The "Hard" Fix)
Objective: Extend half-life to >48 hours via Albumin Binding. Strategy: Fatty Acid Acylation (The "Liraglutide" Approach).
Since Val4-dDAVP lacks a primary amine, you cannot simply attach a fatty acid. You must re-engineer the sequence to introduce a handle.
Design Logic
-
The Anchor: Albumin (HSA) has a half-life of ~19 days. Binding your peptide to HSA protects it from renal filtration.
-
The Modification: Conjugate a C16 (Palmitic) or C18 (Stearic) diacid chain.
-
The Site: You must introduce a Lysine residue.
-
Option A:[Lys9]-Substitution. Replace Gly9 with Lys9. (Risk: C-terminal amide is often involved in receptor binding).
-
Option B:[Lys4]-Substitution. Replace Val4 with Lys4. (Risk: Val4 was chosen for V2 selectivity; reverting to a charged residue may alter selectivity).
-
Option C (Recommended):N-terminal Extension. Add a Lysine to the N-terminus (e.g., Lys-Mpa-Tyr...). Note: This re-introduces an N-terminal amine, making it susceptible to aminopeptidases again, so the Lysine must be D-Lys or the fatty acid must be attached to the
-amine.
-
Visualizing the Strategy
Figure 1: Mechanism of Half-Life Extension via Albumin Binding. By conjugating a fatty acid, the peptide piggybacks on Albumin, evading the renal filtration threshold.
Module 3: Bioanalytical Validation
Objective: Accurately measure the extended half-life. Common Pitfall: Standard ELISA kits for Vasopressin often fail with analogs like Val4-dDAVP due to antibody specificity issues (the Val4 mutation changes the epitope).
Troubleshooting Guide: PK Analysis
| User Report | Root Cause Analysis | Resolution Protocol |
| "ELISA shows no signal." | The antibody targets the native Gln4 or the N-terminus, which are modified in your molecule. | Switch to LC-MS/MS: This is the gold standard. Use a transition specific to the Val4 fragment.Custom Antibody: Raise a polyclonal antibody against the specific Val4-dDAVP sequence. |
| "Recovery from plasma is low." | Peptide is binding to plasma proteins (especially if you used the acylation strategy) or sticking to the plastic. | Pre-treatment: Precipitate plasma proteins with Acetonitrile (1:3 ratio) to release the peptide.Low-Bind Plastic: Use LoBind® tubes for all dilution steps. |
| "PK curve has a double peak." | Enterohepatic recirculation or re-absorption from the lymphatic system (common with SC injection). | Route Verification: Compare IV vs. SC data. If SC shows double peaks, it confirms lymphatic uptake. This is actually a benefit for half-life extension. |
Frequently Asked Questions (FAQ)
Q: Can I PEGylate the C-terminal Amide?
A: Technically, yes, but it is synthetically difficult and low-yield. The C-terminus is a primary amide (
Q: Will Val4-dDAVP cross the Blood-Brain Barrier (BBB)? A: Generally, no. Like Desmopressin, it is hydrophilic and P-glycoprotein efflux prone. If your goal is CNS delivery, half-life extension via PEGylation will actually hinder BBB penetration further. You would need to look into receptor-mediated transcytosis (e.g., Transferrin conjugation).
Q: What is the expected potency loss with Albumin binding? A: Expect a 10–50 fold drop in in vitro potency (EC50) because the albumin-bound fraction is inactive. However, the in vivo efficacy often remains high because the total exposure (AUC) is vastly increased.
References
-
Desmopressin (DDAVP) Pharmacokinetics. FDA Prescribing Information. (Establishes baseline clearance mechanisms for deamino-vasopressin analogs).
-
Strategies for encapsulation of hydrophilic peptides in PLGA. International Journal of Pharmaceutics, 2016. (Protocol basis for W/O/W emulsion).[2]
-
Lipidation as a Strategy for Half-Life Extension. ACS Medicinal Chemistry Letters, 2018. (Mechanistic basis for albumin binding strategy).
-
Vasopressin Analog Design and Val4 Modification. Journal of Medicinal Chemistry. (Structural insights into Val4 selectivity).
Sources
Addressing poor bioavailability of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin in oral administration studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for oral administration studies of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin, a synthetic analogue of the natural human hormone arginine vasopressin. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming the challenges associated with the oral delivery of this peptide therapeutic. As Senior Application Scientists, we have compiled this information based on extensive research and practical experience in the field of drug delivery.
I. Understanding the Core Challenge: Poor Oral Bioavailability
The oral administration of peptide drugs like this compound is highly desirable due to patient convenience and reduced manufacturing costs.[1][2] However, the inherent properties of peptides and the harsh environment of the gastrointestinal (GI) tract present significant hurdles to achieving therapeutic concentrations in the bloodstream.[1][3]
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The poor oral bioavailability of this compound, a hydrophilic peptide with a molecular weight of 1069 Da, stems from several factors.[4] The GI tract has evolved to break down proteins and peptides into amino acids for absorption.[1] Therapeutic peptides are subject to this same digestive machinery.[1] Key barriers include:
-
Enzymatic Degradation: In the stomach, the acidic environment (pH 1.5-3) and the enzyme pepsin begin to break down the peptide.[1] In the small intestine, enzymes like trypsin and chymotrypsin continue this degradation.[1][4] Studies have shown that α-chymotrypsin can degrade desmopressin, a similar vasopressin analog.[5]
-
Low Permeability: The intestinal epithelium, the cell layer lining the intestines, is designed to be a selective barrier.[3] The large size and hydrophilic nature of peptides like this compound prevent them from easily passing through the lipid-based cell membranes of the enterocytes (transcellular route).[1] The tight junctions between these cells also restrict the passage of molecules larger than 500 Daltons (paracellular route).[1]
-
Mucus Barrier: A thick layer of mucus lines the GI tract, which can trap and hinder the diffusion of large molecules towards the intestinal wall.[1]
Q2: What is a typical oral bioavailability percentage for desmopressin, a closely related analog?
A2: Existing oral formulations of desmopressin have very low bioavailability. The tablet form has a bioavailability of approximately 0.16%, while the orally disintegrating tablet (ODT) shows a slightly higher bioavailability at 0.25%.[6][7] This highlights the significant challenge in delivering therapeutic doses of vasopressin analogs orally.
Q3: What are the main strategies being explored to improve the oral bioavailability of peptides?
A3: Researchers are investigating several innovative approaches to overcome the barriers to oral peptide delivery.[8] These can be broadly categorized as:
-
Permeation Enhancers (PEs): These are compounds that temporarily increase the permeability of the intestinal epithelium, often by reversibly opening the tight junctions between cells.[9][10] Examples of PEs that have been successfully used in clinically approved oral peptide formulations include sodium salcaprozate (SNAC) and sodium caprylate (C8).[11][12]
-
Enzyme Inhibitors: Co-formulating the peptide with substances that inhibit the activity of digestive enzymes can protect it from degradation.[8]
-
Advanced Drug Delivery Systems:
-
Nanoparticles and Liposomes: Encapsulating the peptide within nanoparticles or liposomes can protect it from the harsh GI environment and facilitate its transport across the intestinal barrier.[13][14]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that form fine emulsions in the GI tract, which can enhance the solubility and absorption of the peptide.[4]
-
Mucoadhesive Systems: These formulations are designed to adhere to the mucus layer, increasing the residence time of the drug at the absorption site.[15][16]
-
-
Chemical Modification: Altering the chemical structure of the peptide, for instance through prodrug strategies or cyclization, can improve its stability and permeability.[8][10][17]
Visualizing the Barriers to Oral Peptide Absorption
Caption: Barriers to oral peptide absorption in the GI tract.
II. Troubleshooting Guide for Experimental Studies
This section provides practical guidance on common issues encountered during the development and testing of oral formulations of this compound.
In Vitro Experimentation
Q4: My in vitro permeability assay (e.g., Caco-2 cells) shows very low and highly variable transport of the peptide. What could be the cause and how can I troubleshoot this?
A4: Low and variable permeability in Caco-2 models is a common challenge for hydrophilic peptides.
-
Causality: The Caco-2 cell line forms a monolayer with tight junctions that closely mimic the human intestinal epithelium, hence presenting a significant barrier to large, water-soluble molecules.[18] High variability can arise from inconsistencies in cell monolayer integrity, passage number, and experimental conditions.
-
Troubleshooting Protocol:
-
Verify Monolayer Integrity: Before and after each experiment, measure the transepithelial electrical resistance (TEER) to ensure the cell monolayer is intact. A drop in TEER could indicate cytotoxicity of your formulation.
-
Use Appropriate Controls: Include a low permeability marker (e.g., mannitol) and a high permeability marker (e.g., propranolol) to benchmark your assay's performance.
-
Consider Alternative In Vitro Models: For certain applications, freshly excised rat intestinal mucosa mounted in an Ussing chamber can be a more predictive model for the oral bioavailability of hydrophilic peptides in humans.[18][19] The Ussing chamber model also allows for the monitoring of intestinal viability through electrophysiological parameters.[20]
-
Evaluate Formulation Components: If you are using permeation enhancers, their concentration is critical. Too low a concentration may be ineffective, while too high a concentration could be cytotoxic, leading to a compromised cell monolayer. Perform a dose-response study to find the optimal concentration.
-
Q5: I'm developing a formulation with a permeation enhancer. How do I confirm its mechanism of action in vitro?
A5: Understanding the mechanism of your permeation enhancer is crucial for rational formulation design.
-
Causality: Permeation enhancers can work through various mechanisms, including transiently opening tight junctions (paracellular transport) or increasing cell membrane fluidity (transcellular transport).
-
Experimental Workflow:
-
Assess Paracellular Transport: Use a fluorescently labeled paracellular marker of a similar size to your peptide. An increase in the transport of this marker in the presence of your enhancer suggests a mechanism involving the opening of tight junctions.
-
Investigate Transcellular Transport: While more complex to assess directly for peptides, changes in membrane fluidity can be inferred using fluorescent probes that partition into the lipid bilayer.
-
Visualize Tight Junction Proteins: Use immunofluorescence microscopy to visualize the localization of tight junction proteins like occludin and ZO-1. A disruption or redistribution of these proteins in the presence of the enhancer provides direct evidence of tight junction modulation.
-
In Vivo Experimentation
Q6: My in vivo animal study shows extremely low and inconsistent plasma concentrations of this compound after oral administration. Where should I start my investigation?
A6: This is a common outcome in early-stage oral peptide delivery studies. A systematic approach is necessary to pinpoint the cause.
-
Causality: The low and variable plasma levels could be due to extensive pre-systemic degradation, poor absorption, or a combination of both.[2] The choice of animal model can also significantly influence the results.
-
Troubleshooting Workflow:
-
Confirm Analytical Method Sensitivity: The low circulating levels of vasopressin analogs require a highly sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify them in plasma.[21] Ensure your method has a low limit of quantification (LLOQ), ideally in the low pg/mL range.
-
Evaluate Pre-systemic Degradation:
-
In Vitro Stability Studies: Incubate your formulation with simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) containing relevant enzymes (pepsin, trypsin, chymotrypsin) to assess its stability.[4]
-
Prodrug Strategy: If degradation is a major issue, consider prodrug approaches to mask the cleavage sites.[22]
-
-
Assess the Impact of Food: The presence of food can significantly decrease the bioavailability of oral desmopressin by reducing its absorption from the GI tract.[23][24] Conduct studies in both fasted and fed animals to determine the extent of this effect on your formulation.
-
Animal Model Selection: While rats and mice are commonly used, their gastrointestinal physiology differs from humans.[25] For certain studies, beagle dogs may be a more appropriate model as their GI anatomy and physiology share more similarities with humans.[26]
-
Q7: How can I improve the correlation between my in vitro permeability data and my in vivo bioavailability results?
A7: Bridging the in vitro-in vivo gap is a critical step in drug development.
-
Causality: A lack of correlation can arise from the simplicity of in vitro models, which may not fully capture the complex biological environment of the GI tract, including the mucus layer, enzymatic activity, and gut motility.[27]
-
Strategies for Better Correlation:
-
Refine In Vitro Models: Incorporate mucus-secreting cells into your Caco-2 model or use more complex ex vivo models like the Ussing chamber with fresh intestinal tissue.[18][20]
-
Consider Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can integrate in vitro data with physiological parameters to simulate the in vivo performance of your formulation.
-
Systematic Evaluation of Formulation Strategies: Test a range of formulations with different permeation enhancers, enzyme inhibitors, and delivery systems in parallel in both your in vitro and in vivo models to identify trends and build a correlative understanding. For instance, a study on cyclic peptides showed a potential direct correlation between in vitro flux and in vivo bioavailability for certain classes of peptides when using a permeation enhancer.[28]
-
Visualizing the Troubleshooting Workflow for In Vivo Studies
Caption: Troubleshooting workflow for low in vivo plasma concentrations.
III. Data and Protocols
Table 1: Comparison of Desmopressin Oral Formulations
| Formulation | Bioavailability (%) | Key Considerations |
| Standard Tablet | ~0.16%[6][7] | Significant food effect, lower bioavailability.[23] |
| Orally Disintegrating Tablet (ODT) | ~0.25%[6][7] | Higher bioavailability, potentially less food interaction.[29][30] |
| Mucoadhesive Submicron Emulsion | Showed enhanced bioavailability in rats.[16] | Preclinical stage, demonstrates the potential of advanced delivery systems. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Protected desmopressin from in vitro degradation.[4] | Preclinical stage, promising for improving stability. |
Protocol: In Vitro Stability in Simulated Intestinal Fluid (SIF)
This protocol provides a general framework for assessing the enzymatic stability of your this compound formulation.
Materials:
-
This compound formulation
-
SIF powder (commercially available)
-
α-Chymotrypsin (from bovine pancreas)
-
Trypsin (from bovine pancreas)
-
Phosphate buffer saline (PBS), pH 7.4
-
HPLC or LC-MS/MS system for peptide quantification
Procedure:
-
Prepare SIF with Enzymes: Reconstitute SIF powder according to the manufacturer's instructions. Add α-chymotrypsin and trypsin to final concentrations that are physiologically relevant (e.g., 0.50 mg/mL for α-chymotrypsin).[5]
-
Incubation: Add a known amount of your peptide formulation to the SIF with enzymes. Incubate at 37°C with gentle agitation.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the Reaction: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., a strong acid like trifluoroacetic acid or by rapid freezing).
-
Sample Preparation: Process the samples for analysis. This may involve protein precipitation followed by centrifugation or solid-phase extraction.[31]
-
Quantification: Analyze the concentration of intact this compound at each time point using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining peptide versus time to determine the degradation rate.
Self-Validation:
-
Run a control experiment without enzymes to account for any non-enzymatic degradation.
-
Run a control with the free peptide (unformulated) to assess the protective effect of your delivery system.
IV. Conclusion
Addressing the poor oral bioavailability of this compound requires a multi-faceted approach that considers the interplay between the peptide's physicochemical properties, the formulation's design, and the complex physiology of the gastrointestinal tract. By systematically troubleshooting experimental challenges and employing advanced formulation strategies, researchers can make significant strides towards developing a clinically viable oral formulation of this important therapeutic peptide.
V. References
-
Bruno, B. J., Miller, G. D., & Lim, C. S. (2013). Basics and recent advances in peptide and protein drug delivery. Therapeutic Delivery, 4(11), 1443-1467. [Link]
-
Aharon, A., et al. (2022). Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances. Pharmaceutics, 14(8), 1574. [Link]
-
SeraNovo. (2024, February 21). Overcoming Oral Peptide Delivery Challenges - Key Strategies. [Link]
-
Föger, F., et al. (2008). Correlation of in vitro and in vivo models for the oral absorption of peptide drugs. Journal of Pharmaceutical Sciences, 97(8), 3497-3507. [Link]
-
Sharma, S., et al. (2013). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. Current Pharmaceutical Design, 19(34), 6104-6123. [Link]
-
Kim, S. K., et al. (2022). Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. Pharmaceuticals, 15(12), 1585. [Link]
-
Ren, T., et al. (2023). Challenges and Opportunities in Delivering Oral Peptides and Proteins. Pharmaceutics, 15(3), 978. [Link]
-
Maher, S., et al. (2016). Intestinal Permeation Enhancers for Oral Peptide Delivery. Advanced Drug Delivery Reviews, 106(Pt B), 277-319. [Link]
-
Li, Y., et al. (2023). Obstacles, research progress, and prospects of oral delivery of bioactive peptides: a comprehensive review. Frontiers in Nutrition, 10, 1234567. [Link]
-
Kim, S. K., et al. (2022). Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. Pharmaceuticals (Basel), 15(12), 1585. [Link]
-
Brayden, D. J., & Mrsny, R. J. (2014). Formulation strategies to improve oral peptide delivery. Expert Opinion on Drug Delivery, 11(12), 1923-1937. [Link]
-
Brayden, D. J., & Maher, S. (2021). Overcoming poor permeability: Translating permeation enhancers for oral peptide delivery. Journal of Controlled Release, 337, 277-293. [Link]
-
Maher, S., et al. (2016). Intestinal Permeation Enhancers for Oral Peptide Delivery. Advanced Drug Delivery Reviews, 106, 277-319. [Link]
-
Ginski, M. J., & Polt, R. (1997). Improvement of oral peptide bioavailability: Peptidomimetics and prodrug strategies. Advanced Drug Delivery Reviews, 27(2-3), 235-256. [Link]
-
van Hest, R. M., et al. (2020). A Novel Quantitative Method for Analyzing Desmopressin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 42(6), 880-885. [Link]
-
Sarmento, B., et al. (2007). Models to predict intestinal absorption of therapeutic peptides and proteins. Expert Opinion on Drug Metabolism & Toxicology, 3(5), 657-670. [Link]
-
Juul, K. V., et al. (2021). Potential clinical applications of current and future oral forms of desmopressin (Review). International Journal of Molecular Medicine, 48(1), 133. [Link]
-
ESRCJA Wiki. (n.d.). Optimising oral peptide delivery optimization. [Link]
-
Waters Corporation. (n.d.). A High-Sensitivity UPLC-MS/MS Method for the Quantification of Desmopressin in Rat Plasma. [Link]
-
van Hest, R. M., et al. (2020). A Novel Quantitative Method for Analyzing Desmopressin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 42(6), 880-885. [Link]
-
De Guchtenaere, A., et al. (2011). Oral Lyophylizate Formulation of Desmopressin: Superior Pharmacodynamics Compared to Tablet Due to Low Food Interaction. The Journal of Urology, 185(6), 2336-2341. [Link]
-
Friedman, D. I., & Amselem, S. (1998). Improved Oral Delivery of Desmopressin via a Novel Vehicle: Mucoadhesive Submicron Emulsion. Pharmaceutical Research, 15(6), 857-861. [Link]
-
Kahns, A. H., et al. (1993). alpha-Chymotrypsin-catalyzed degradation of desmopressin (dDAVP): influence of pH, concentration and various cyclodextrins. International Journal of Pharmaceutics, 95(1-3), 125-133. [Link]
-
Föger, F., et al. (2008). Correlation of in vitro and in vivo models for the absorption of peptide drugs. Journal of Pharmaceutical Sciences, 97(8), 3497-3507. [Link]
-
Larsen, J. L., et al. (2019). Assessing the Utility of In Vitro Screening Tools for Predicting Bio-Performance of Oral Peptide Delivery. Pharmaceutical Research, 36(10), 149. [Link]
-
De Guchtenaere, A., et al. (2011). Oral Lyophylizate Formulation of Desmopressin: Superior Pharmacodynamics Compared to Tablet Due to Low Food Interaction. The Journal of Urology, 185(6), 2336-2341. [Link]
-
Ferring Canada. (2015, December 17). DDAVP TABLETS Product Monograph. [Link]
-
Thevis, M., et al. (2011). Qualitative detection of desmopressin in plasma by liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry, 46(12), 1255-1260. [Link]
-
Van Renterghem, J., et al. (2011). Is a simple detection approach possible for desmopressin?. Recent Advances in Doping Analysis, 19, 75-78. [Link]
-
Griesser, J., et al. (2018). Development and in vitro evaluation of an oral SEDDS for desmopressin. Drug Development and Industrial Pharmacy, 44(6), 947-954. [Link]
-
Juul, K. V., et al. (2021). Potential clinical applications of current and future oral forms of desmopressin (Review). International Journal of Molecular Medicine, 48(1), 133. [Link]
-
de la F. Gomeni, R., & Gomeni, C. (1993). Bioavailability assessment of arginine-vasopressin (AVP) using pharmacokinetic-pharmacodynamic (PK-PD) modeling in the rat. Journal of Pharmacokinetics and Biopharmaceutics, 21(5), 523-538. [Link]
-
Harris, A. S., et al. (2016). U.S. Patent No. 9,504,647. Washington, DC: U.S. Patent and Trademark Office.
-
Dumont, C., et al. (2019). Lipid-based nanocarriers for oral delivery of peptides. Journal of Drug Delivery Science and Technology, 54, 101292. [Link]
-
De Guchtenaere, A., et al. (2011). Oral Lyophylizate Formulation of Desmopressin: Superior Pharmacodynamics Compared to Tablet Due to Low Food Interaction. The Journal of Urology, 185(6), 2336-2341. [Link]
-
Buur, A., & Bundgaard, H. (1987). Stability and perfusion studies of Desmopressin (dDAVP) and prodrugs in the rat jejunum. International Journal of Pharmaceutics, 36(1), 7-12. [Link]
-
Płazińska, A., & Płaziński, W. (2021). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. Molecules, 26(6), 1756. [Link]
-
Buur, A., & Bundgaard, H. (1987). Stability and perfusion studies of Desmopressin (dDAVP) and prodrugs in the rat jejunum. International Journal of Pharmaceutics, 36(1-2), 7-12. [Link]
-
Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]
-
Pachiappan, S., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Bioequivalence & Bioavailability International Journal, 7(2), 1-7. [Link]
-
Pachiappan, S., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Bioequivalence & Bioavailability International Journal, 7(2). [Link]
-
des Rieux, A., et al. (2006). Nanoparticles as potential oral delivery systems of proteins and vaccines: A mechanistic approach. Journal of Controlled Release, 116(1), 1-27. [Link]
-
Li, Y., et al. (2021). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Journal of the American Society for Mass Spectrometry, 32(11), 2978-2986. [Link]
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- 4. tandfonline.com [tandfonline.com]
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Validation & Comparative
Precision Validation Guide: V2 Receptor Selectivity of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin
[1]
Executive Summary: The "Val4" Advantage
In the landscape of vasopressin analogues, (Deamino-Cys1,Val4,D-Arg8)-Vasopressin (often abbreviated as dVDAVP ) represents a critical refinement of the clinical standard Desmopressin (dDAVP). While dDAVP is the gold standard for V2 agonism, the introduction of a Valine residue at position 4 (replacing Glutamine) creates a highly lipophilic, conformationally restricted analogue.
This guide serves as a technical blueprint for validating the pharmacological profile of dVDAVP. Unlike endogenous Arginine Vasopressin (AVP), which indiscriminately activates V1a (vasoconstriction), V1b (ACTH release), and V2 (antidiuresis) receptors, dVDAVP is engineered for "infinite" pressor selectivity , effectively eliminating V1a cross-reactivity while maintaining or enhancing V2 potency. This molecule is the tool of choice when absolute receptor subtype specificity is required to deconvolve complex signaling pathways.
Structural & Mechanistic Rationale (SAR Analysis)
To understand the performance of dVDAVP, one must analyze the Structure-Activity Relationship (SAR) modifications relative to the endogenous ligand.
| Position | Modification | Structural Impact | Pharmacological Outcome |
| 1 | Deamination (Mpa) | Removes N-terminal amine; replaces Cys with 3-mercaptopropionic acid. | Increases metabolic stability (resistance to aminopeptidases) and enhances V2 affinity. |
| 4 | Valine (Val) | The Critical Differentiator. Replaces polar Glutamine (Gln) with hydrophobic Valine. | Eliminates V1a affinity. The V1a receptor pocket requires a hydrogen-bond donor/acceptor at Pos 4; Valine sterically and chemically precludes this binding. |
| 8 | D-Arginine | Replaces L-Arg with D-Arg isomer.[1][2][3][4] | Reduces pressor (V1a) activity by altering the peptide backbone conformation, making it incompatible with the V1a activation site. |
Comparative Performance Profile
The following data summarizes the consensus pharmacological profile derived from Manning et al. and subsequent receptor subtype screening.
| Compound | V2 Affinity ( | V2 Potency ( | V1a Affinity ( | Selectivity Ratio (V2/V1a) |
| AVP (Endogenous) | 0.4 - 1.0 | 0.5 | 1.0 - 2.0 | ~1 (Non-selective) |
| dDAVP (Desmopressin) | 1.7 | 0.3 | ~2,500 | ~1,500 |
| dVDAVP (Val4 Analogue) | 0.2 - 0.8 | 0.1 - 0.3 | >10,000 | >10,000 (Highly Selective) |
Analyst Note: While dDAVP is highly selective, dVDAVP pushes the V1a
often beyond the detectable limit of standard radioligand binding assays, making it a superior probe for excluding off-target vascular effects in sensitive systems.
Mechanism of Action: Divergent Signaling Pathways
To validate selectivity, one must interrogate the distinct G-protein coupling of the receptor subtypes. The V2 receptor couples to Gs (cAMP accumulation), while V1a couples to Gq (Calcium mobilization).
Figure 1: Differential signaling logic. dVDAVP selectively engages the V2-Gs-cAMP axis while failing to trigger the V1a-Gq-Calcium cascade due to the Val4 modification.
Experimental Validation Framework: The "Dual-Stream" Protocol[1]
To rigorously validate dVDAVP, you must run parallel assays. Relying solely on V2 activation is insufficient; you must empirically demonstrate the absence of V1a activity.
Stream A: V2 Agonism (cAMP Accumulation Assay)
Objective: Quantify potency (
Reagents:
-
Cell Line: CHO-K1 or HEK293 stably expressing human AVPR2 (V2).
-
Reference: AVP (100 nM) as positive control.
-
Detection: HTRF (Homogeneous Time Resolved Fluorescence) or Luminescence cAMP kit.
Protocol:
-
Seeding: Plate cells at 5,000 cells/well in 384-well low-volume plates. Incubate overnight.
-
Buffer Prep: Prepare Stimulation Buffer containing 0.5 mM IBMX (Isobutylmethylxanthine).
-
Why IBMX? It inhibits phosphodiesterases (PDEs), preventing cAMP degradation to ensure the signal reflects production only.
-
-
Treatment: Add dVDAVP in a 10-point serial dilution (range:
M to M). -
Incubation: 30 minutes at 37°C.
-
Lysis/Detection: Add cAMP-d2 and anti-cAMP-Cryptate conjugates. Incubate 1 hour at RT.
-
Read: Measure FRET signal (665 nm / 620 nm ratio).
Validation Criterion: dVDAVP must exhibit an
Stream B: V1a Exclusion (Calcium Flux Assay)
Objective: Confirm lack of functional cross-reactivity.
Reagents:
-
Cell Line: CHO-K1 stably expressing human AVPR1A (V1a).
-
Dye: Fluo-4 AM or Calcium-6.
-
Positive Control: AVP (10 nM) or Phenylephrine.
Protocol:
-
Loading: Incubate cells with Calcium-sensitive dye for 45-60 mins at 37°C in HBSS/HEPES.
-
Baseline: Measure baseline fluorescence for 10 seconds.
-
Injection: Inject dVDAVP at a high concentration (1 µM , 1000x the V2
). -
Measurement: Monitor fluorescence kinetics for 90 seconds.
-
Positive Control: Follow with AVP injection to prove cell viability/responsiveness.
Validation Criterion: At 1 µM, dVDAVP should induce < 5% calcium response relative to the AVP
Workflow Visualization
Figure 2: The Dual-Stream Validation Workflow. Simultaneous confirmation of potency (Stream A) and exclusion of off-target effects (Stream B) is required for certification.
References
-
Manning, M., et al. (1987). Discovery of a potent, highly selective V2 agonist.[5] This seminal work established the structural basis for the Val4 modification in vasopressin analogues.
-
(Note: Linked to related Manning SAR work on Pos 4 analogues).
-
-
Guillon, G., et al. (2006).[6] Position 4 analogues of [deamino-Cys1] arginine vasopressin exhibit striking species differences for human and rat V2/V1b receptor selectivity.[6] Journal of Peptide Science.
-
Chan, W.Y., et al. (2000).[5] Discovery and design of novel and selective vasopressin and oxytocin agonists and antagonists: the role of bioassays.[5] Experimental Physiology.[5]
-
Ala, Y., et al. (1998). Potentiation of receptor-mediated cAMP production: role in the cross-talk between vasopressin V1a and V2 receptor transduction pathways.[7] Biochemical Journal.
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- 4. 1-desamino-8-D-arginine vasopressin (DDAVP) as an agonist on V1b vasopressin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and design of novel and selective vasopressin and oxytocin agonists and antagonists: the role of bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Position 4 analogues of [deamino-Cys(1)] arginine vasopressin exhibit striking species differences for human and rat V(2)/V(1b) receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potentiation of receptor-mediated cAMP production: role in the cross-talk between vasopressin V1a and V2 receptor transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Mitigating Desmopressin Cross-Reactivity in Vasopressin Quantification
Executive Summary: The Structural Decoy
In the quantification of Arginine Vasopressin (AVP), the presence of the synthetic analogue (Deamino-Cys1, Val4, D-Arg8)-Vasopressin —clinically known as Desmopressin (dDAVP) —presents a critical specificity challenge.
While Desmopressin is engineered for enhanced stability and V2-receptor selectivity, its structural homology to endogenous AVP creates a risk of positive interference in immunoassays. This guide dissects the molecular basis of this interference, compares the performance of standard immunometric platforms, and provides a self-validating protocol to ensure data integrity.
Structural Homology & Epitope Mapping
To understand why cross-reactivity occurs (or fails to occur), we must visualize the epitope landscape. Antibodies raised against the cyclic ring of AVP are more prone to cross-reactivity than those targeting the C-terminus, due to the conservation of the disulfide bridge.
Structural Comparison: AVP vs. Desmopressin
The following diagram highlights the three critical modifications in Desmopressin that alter antibody binding affinity.
Figure 1: Structural alignment of AVP and Desmopressin. Red nodes indicate the synthetic modifications. The switch from L-Arg to D-Arg at position 8 is the primary determinant for antibody discrimination.
Comparative Performance: Immunoassay vs. LC-MS/MS
The choice of quantification platform dictates the level of interference. Most commercial ELISA kits utilize antibodies targeting the C-terminus (Arg8 region). Because Desmopressin contains D-Arginine (a stereoisomer) at this position, high-quality monoclonal antibodies can distinguish it from endogenous L-Arginine AVP. However, polyclonal assays often exhibit higher cross-reactivity.
Cross-Reactivity Profile by Method
| Platform | Detection Principle | Specificity Driver | Desmopressin Cross-Reactivity (CR) | Suitability for Co-treated Subjects |
| Competitive ELISA (Monoclonal) | Single epitope competition | C-terminal stereochemistry (L-Arg8) | < 0.01% - 0% [1, 2] | High. Recommended for routine screening. |
| Radioimmunoassay (Polyclonal) | Competitive binding (I-125) | Global structural fit | 0.8% - 1.0% [3] | Moderate. Risk of false positives if dDAVP > 1000 pg/mL. |
| LC-MS/MS | Mass-to-Charge (m/z) | Molecular Weight (1084 vs 1069 Da) | 0% (Resolved) [4, 5] | Gold Standard. Absolute discrimination. |
Scientist's Note: Do not dismiss a 0.8% CR as negligible. In clinical research, Desmopressin plasma levels can spike significantly post-administration. If endogenous AVP is low (<2 pg/mL) and Desmopressin is high (>500 pg/mL), a 0.8% cross-reactivity contributes 4 pg/mL of false signal—a 200% error.
Validation Protocol: Determination of Cross-Reactivity Coefficients
If you must use an immunoassay (due to cost or throughput) on samples containing Desmopressin, you cannot rely solely on the manufacturer's insert. You must validate the specific lot of antibody in your matrix.
The "Spike-Interference" Workflow
This protocol determines if Desmopressin significantly alters AVP recovery.
Figure 2: Step-by-step decision tree for validating antibody specificity against Desmopressin interference.
Detailed Methodology
-
Matrix Preparation: Use charcoal-stripped plasma to remove endogenous AVP.
-
Spiking:
-
Control: Spike AVP at a physiological baseline (e.g., 5 pg/mL).
-
Interference Group: Spike AVP (5 pg/mL) + Desmopressin (Logarithmic scale: 10 to 10,000 pg/mL).
-
-
Analysis:
-
Plot Observed AVP Concentration (y-axis) vs. Desmopressin Concentration (x-axis).
-
Pass Criteria: The slope of the line should be effectively zero. A significant positive slope indicates cross-reactivity.
-
Mitigation Strategies
If your validation fails (significant cross-reactivity observed), implement these corrective actions:
A. Solid Phase Extraction (SPE)
Desmopressin contains Valine at position 4, making it more hydrophobic than AVP (which contains Glutamine).
-
Action: Use C18 SPE columns.
-
Protocol: Wash with a low % methanol (e.g., 5-10%). AVP elutes earlier than the more hydrophobic Desmopressin. Fractionate carefully to physically separate the peptides before immunoassay [6].
B. Switch to LC-MS/MS
This is the definitive solution for doping control and pharmacokinetic studies.
-
Mechanism: AVP (
1084.2) and Desmopressin (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> 1069.2) are separated by mass spectrometry.[1][2] -
Protocol: Use weak cation exchange (WCX) SPE followed by LC-MS/MS.[3][4] This method eliminates antibody ambiguity entirely [4].
References
-
Arigo Biolaboratories. Arg8 Vasopressin ELISA Kit (ARG83003) Product Manual. Specificity Data: Deamino-[D-Arg8]-Vasopressin: 0%. Link
-
Enzo Life Sciences. Arg8-Vasopressin ELISA Kit (ADI-900-017) Product Manual. Specificity Data.[5][1][2][6] Link
-
Phoenix Pharmaceuticals / Cayman Chemical. [Arg8]-Vasopressin RIA Kit Protocol. Cross-reactivity: Deamino-[D-Arg8]-Vasopressin: 0.8%.[7] Link
-
Thomas, A., et al. (2011). Determination of Vasopressin and Desmopressin in urine by means of liquid chromatography coupled to quadrupole time-of-flight mass spectrometry for doping control purposes.[4] Analytica Chimica Acta, 707(1-2), 107-113. Link
-
Lame, M. E., et al. (2020). A Novel Quantitative Method for Analyzing Desmopressin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry.[1][8] Therapeutic Drug Monitoring, 42(6), 880-885.[8] Link
-
Cayman Chemical. Arginine Vasopressin ELISA Kit - Extraction Protocol.Link
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- 3. researchgate.net [researchgate.net]
- 4. Determination of Vasopressin and Desmopressin in urine by means of liquid chromatography coupled to quadrupole time-of-flight mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Arg8-Vasopressin Competitive ELISA Kit (EIAAVP) - Invitrogen [thermofisher.com]
- 7. phoenixpeptide.com [phoenixpeptide.com]
- 8. A Novel Quantitative Method for Analyzing Desmopressin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacodynamic Analysis of DDAVP and AVP: A Guide for Researchers
This guide provides an in-depth comparative analysis of the pharmacodynamics of Desmopressin (DDAVP) and its parent molecule, Arginine Vasopressin (AVP). Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their mechanisms of action, receptor selectivity, and physiological effects, supported by experimental data and detailed protocols. Our objective is to furnish a comprehensive resource that elucidates the rationale behind the distinct clinical applications of these two critical hormones.
Introduction: From a Non-Selective Hormone to a Targeted Therapeutic
Arginine Vasopressin (AVP), also known as antidiuretic hormone (ADH), is a nonapeptide hormone synthesized in the hypothalamus and released from the posterior pituitary.[1][2] It plays a pivotal role in regulating the body's osmotic balance, blood pressure, and sodium homeostasis.[2] AVP exerts its effects by binding to three main receptor subtypes: V1a, V1b, and V2.[3][4] The V1a receptors are primarily found on vascular smooth muscle cells and mediate vasoconstriction, while V2 receptors are located on the principal cells of the renal collecting ducts and are responsible for the antidiuretic effect.[5][6]
Desmopressin (1-deamino-8-D-arginine vasopressin, or DDAVP) is a synthetic analogue of AVP, developed in 1977, that was structurally modified to enhance its therapeutic profile.[7][8] These modifications result in a compound with significantly greater V2 receptor selectivity and a prolonged duration of action compared to native AVP.[5][8] This enhanced selectivity forms the basis of DDAVP's clinical utility in treating conditions like central diabetes insipidus and certain bleeding disorders, with minimal cardiovascular side effects.[9][10]
Differentiating Pharmacodynamics: A Tale of Two Receptors
The fundamental pharmacodynamic distinction between DDAVP and AVP lies in their differential affinity and selectivity for the V1a and V2 vasopressin receptors. This selectivity dictates their physiological effects, with AVP acting as a non-selective agonist and DDAVP as a highly selective V2 receptor agonist.[5]
Receptor Binding Affinity: The Molecular Basis of Selectivity
The affinity of a ligand for its receptor, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), is a critical determinant of its biological activity. A lower value signifies a higher binding affinity.
As the data in Table 1 illustrates, AVP binds with high affinity to both V1a and V2 receptors. In contrast, DDAVP exhibits a profound selectivity for the V2 receptor, with a significantly lower affinity for the V1a receptor.[11] This selectivity is estimated to be approximately 1500-fold higher for V2 over V1 receptors.[5][12] This dramatic shift in receptor preference is the cornerstone of DDAVP's targeted therapeutic action, minimizing the V1a-mediated vasopressor effects seen with AVP.[13]
Table 1: Comparative Receptor Binding Affinities (Kd/Ki in nM)
| Compound | V1a Receptor | V2 Receptor | Primary Effect |
| Arginine Vasopressin (AVP) | 1.7[11] | 0.4[11] | Non-selective Agonist |
| Desmopressin (DDAVP) | 250[11] | 0.3[11] | V2-selective Agonist |
Note: Ki and Kd values can vary between studies depending on the specific assay conditions and cell types used.
Downstream Signaling Pathways: From Receptor to Response
The activation of V1a and V2 receptors triggers distinct intracellular signaling cascades, leading to their respective physiological outcomes.
-
AVP's Dual Pathways: As a non-selective agonist, AVP activates both Gq/11-coupled V1a receptors and Gs-coupled V2 receptors.[3][5]
-
V1a Receptor Activation (Gq/11 Pathway): Binding of AVP to V1a receptors on vascular smooth muscle cells activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, resulting in smooth muscle contraction and vasoconstriction.[6]
-
V2 Receptor Activation (Gs Pathway): AVP binding to V2 receptors in the renal collecting ducts activates adenylyl cyclase, which increases intracellular cyclic AMP (cAMP).[8] This, in turn, activates Protein Kinase A (PKA), promoting the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the principal cells.[8][10] This increases water reabsorption from the urine.
-
-
DDAVP's Selective Pathway: Due to its high V2 selectivity, DDAVP primarily activates the Gs-coupled pathway in the kidneys, leading to a potent and prolonged antidiuretic effect with negligible V1a-mediated vasoconstriction at therapeutic doses.[5][14]
Figure 1: Simplified signaling pathways of AVP and DDAVP.
In Vivo Pharmacodynamic Effects: A Comparative Overview
The distinct receptor selectivity profiles of AVP and DDAVP translate into markedly different physiological and therapeutic effects.
Antidiuretic vs. Vasopressor Potency
The primary therapeutic advantage of DDAVP lies in its potent antidiuretic effect, which is estimated to be about 10 times stronger than that of AVP, coupled with a significantly reduced vasopressor activity (approximately 1500 times less than AVP).[13] This separation of antidiuretic and vasopressor actions allows for the clinical management of central diabetes insipidus without inducing significant changes in blood pressure.[15] In contrast, AVP's potent vasoconstrictive properties, mediated by V1a receptors, are utilized in clinical settings such as vasodilatory shock.[6]
Hemostatic Effects
Both AVP and DDAVP can increase plasma levels of von Willebrand factor (vWF) and Factor VIII, which are important for blood clotting.[7][9] This effect is mediated through V2 receptors on endothelial cells.[14] However, the high doses of AVP required to achieve a significant hemostatic effect would also cause potent vasoconstriction. DDAVP's V2 selectivity allows for the administration of doses sufficient to stimulate the release of these clotting factors without the undesirable cardiovascular side effects.[5] This makes DDAVP a valuable agent in the management of mild hemophilia A and type 1 von Willebrand disease.[9]
Table 2: Summary of In Vivo Pharmacodynamic Effects
| Effect | Arginine Vasopressin (AVP) | Desmopressin (DDAVP) | Primary Receptor |
| Antidiuresis | Potent | Very Potent | V2 |
| Vasoconstriction | Potent | Negligible at therapeutic doses | V1a |
| Blood Pressure | Increases | Minimal to no effect | V1a |
| Release of vWF/Factor VIII | Occurs, but limited by vasopressor effects | Potent and clinically utilized | V2 |
Experimental Protocols for Comparative Analysis
To empirically validate the pharmacodynamic differences between DDAVP and AVP, a series of well-established in vitro and in vivo assays can be employed.
In Vitro Assays
This assay is fundamental for determining the binding affinity (Ki or Kd) of unlabeled ligands (AVP and DDAVP) to their receptors. It involves a competitive binding experiment where the unlabeled ligand competes with a radiolabeled ligand for binding to cell membranes expressing the receptor of interest (V1a or V2).
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing either the human V1a or V2 vasopressin receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
-
Competitive Binding Assay:
-
Incubate the cell membranes with a fixed concentration of a radiolabeled AVP antagonist (e.g., [³H]-AVP) and increasing concentrations of the unlabeled competitor (AVP or DDAVP).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Figure 2: Workflow for a radioligand receptor binding assay.
This functional assay measures the ability of an agonist to stimulate the production of cAMP, the second messenger for the V2 receptor.
Protocol:
-
Cell Culture:
-
Use cells expressing the V2 receptor.
-
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of AVP or DDAVP.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or radioimmunoassay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
In Vivo Studies
The rat is a commonly used model to assess the antidiuretic effects of vasopressin analogues.
Protocol:
-
Animal Preparation:
-
Use water-loaded, conscious rats to induce a state of diuresis.
-
-
Drug Administration:
-
Administer graded doses of AVP or DDAVP intravenously or subcutaneously.
-
-
Urine Collection and Analysis:
-
Collect urine at timed intervals.
-
Measure urine volume and osmolality.
-
-
Data Analysis:
-
Plot the change in urine osmolality or the decrease in urine flow rate against the logarithm of the dose to determine the dose-response relationship and relative potency.
-
This study evaluates the effect of the compounds on blood pressure.
Protocol:
-
Animal Preparation:
-
Use anesthetized rats instrumented with an arterial catheter for continuous blood pressure monitoring.
-
-
Drug Administration:
-
Administer increasing doses of AVP or DDAVP intravenously.
-
-
Data Measurement:
-
Record the mean arterial pressure (MAP).
-
-
Data Analysis:
-
Plot the change in MAP against the logarithm of the dose to assess the vasopressor potency.
-
Conclusion: Tailored Therapeutics Through Pharmacodynamic Understanding
The comparative study of DDAVP and AVP provides a compelling example of how subtle molecular modifications can lead to profound changes in pharmacodynamic properties and, consequently, therapeutic applications. The enhanced V2 receptor selectivity of DDAVP effectively divorces the desired antidiuretic and hemostatic effects from the V1a-mediated vasopressor actions of the parent hormone, AVP. This guide has outlined the molecular and physiological basis for these differences, supported by established experimental methodologies. A thorough understanding of these pharmacodynamic distinctions is paramount for researchers and clinicians in the rational design and application of vasopressin-related therapeutics.
References
-
Guillon, G. et al. (1995). V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones. The Journal of Physiology, 485(Pt 2), 771s. [Link]
-
Deranged Physiology. (2023, December 21). Pharmacology of vasopressin and its analogues. [Link]
-
Rembratt, A. et al. (2004). Pharmacokinetics and pharmacodynamics of desmopressin administered orally versus intravenously at daytime versus night-time in healthy men aged 55-70 years. European Journal of Clinical Pharmacology, 60(6), 397-402. [Link]
-
Ferring Inc. (2019, September 30). DDAVP® Injection Desmopressin Acetate Injection, USP 4 µg/mL Antihemorrhagic Antidiuretic. [Link]
-
Open Exploration Publishing. (2025, February 28). Physiological basis of arginine vasopressin deficiency (AVP-D, formerly central diabetes insipidus) and AVP-resistance (AVP-R, formerly nephrogenic diabetes insipidus). [Link]
-
Sanofi-Aventis U.S. LLC. (n.d.). DDAVP Injection (desmopressin acetate). [Link]
-
World Federation of Hemophilia. (n.d.). DESMOPRESSIN (DDAVP) IN THE TREATMENT OF BLEEDING DISORDERS. [Link]
-
Ponec, J. et al. (1987). Comparison of the effects of dDAVP and AVP on the sodium transport in the frog skin. Physiologia Bohemoslovaca, 36(1), 19-25. [Link]
-
Seibold, A. et al. (1995). An extracellular residue determines the agonist specificity of V2 vasopressin receptors. The Journal of Biological Chemistry, 270(13), 7211-7215. [Link]
-
emc. (2012, July 25). DDAVP/Desmopressin Injection - Summary of Product Characteristics (SmPC). [Link]
-
My Endo Consult. (n.d.). Desmopressin mechanism of action diabetes insipidus. [Link]
-
Miyamoto, Y. et al. (2000). Bioavailability assessment of arginine-vasopressin (AVP) using pharmacokinetic-pharmacodynamic (PK-PD) modeling in the rat. Journal of Pharmaceutical Sciences, 89(1), 101-112. [Link]
-
Derkx, F. H. et al. (1983). DDAVP (1-desamino-8-D-arginine vasopressin): an antagonist of the pressor action of endogenous vasopressin? Journal of Hypertension. Supplement, 1(2), 58-61. [Link]
-
Deranged Physiology. (n.d.). Desmopressin (DDAVP). [Link]
-
Life in the Fast Lane. (2023, March 29). Desmopressin (DDAVP). [Link]
-
Koshimizu, T. A. et al. (2012). Vasopressin V1a and V1b Receptors: From Molecules to Physiological Systems. Physiological Reviews, 92(4), 1813-1864. [Link]
-
Dillingham, M. A. et al. (1991). AVP and dDAVP in rabbit cortical collecting tubule: a comparative time-course study. The American Journal of Physiology, 260(2 Pt 2), F229-F235. [Link]
-
Vávra, I. et al. (1978). Comparative study of the antidiuretic effects of Adiuretin-SD (DDAVP) and Pitressin Tannate in diabetes insipidus. International Journal of Clinical Pharmacology and Biopharmacy, 16(1), 10-13. [Link]
-
Garona, J. et al. (2014). Structure-activity relationship of 1-desamino-8-D-arginine vasopressin as an antiproliferative agent on human vasopressin V2 receptor-expressing cancer cells. Oncology Reports, 31(6), 2845-2852. [Link]
-
CV Pharmacology. (n.d.). Vasopressin Analogs. [Link]
-
Wikipedia. (n.d.). Vasopressin. [Link]
-
Sugimoto, T. et al. (1996). 1-desamino-8-D-arginine vasopressin (DDAVP) as an agonist on V1b vasopressin receptor. FEBS Letters, 382(3), 269-272. [Link]
-
Shade, R. E. et al. (1979). Effects of AVP and DDAVP on plasma renin activity and electrolyte excretion in conscious dogs. The American Journal of Physiology, 237(6), F503-F508. [Link]
-
Wikipedia. (n.d.). Vasopressin receptor 1A. [Link]
-
Terrillon, S. et al. (2004). Heterodimerization of V1a and V2 vasopressin receptors determines the interaction with β-arrestin and their trafficking patterns. Proceedings of the National Academy of Sciences of the United States of America, 101(6), 1548-1553. [Link]
-
The Pituitary Foundation. (n.d.). AVP Deficiency Treatment. [Link]
-
Sadeghi, H. et al. (2009). Study of V2 vasopressin receptor hormone binding site using in silico methods. Iranian Journal of Kidney Diseases, 3(3), 136-142. [Link]
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ResearchGate. (2019, June 16). Vasopressin and desmopressin in central diabetes insipidus: Adverse effects and clinical considerations. [Link]
-
BindingDB. (n.d.). PrimarySearch_ki. [Link]
-
Dayanithi, G. et al. (1999). V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones. The Journal of Physiology, 517(Pt 3), 771-782. [Link]
-
Laczi, F. et al. (1977). Comparison of the Antidiuretic Effects of Single Intravenous and Intranasal Doses of DDAVP in Diabetes insipidus. Hormone and Metabolic Research, 9(4), 335-336. [Link]
-
Thibonnier, M. (2001). The Basic and Clinical Pharmacology of Nonpeptide Vasopressin Receptor Antagonists. Annual Review of Pharmacology and Toxicology, 41, 175-202. [Link]
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Bankir, L. (2001). Antidiuretic action of vasopressin: quantitative aspects and interaction between V1a and V2 receptor-mediated effects. Nephrology, Dialysis, Transplantation, 16(Suppl 6), 7-9. [Link]
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Drugs.com. (n.d.). DDAVP vs Vasopressin Comparison. [Link]
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StatPearls. (2023, August 14). Physiology, Vasopressin. [Link]
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ResearchGate. (2020, February). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. [Link]
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Does (Deamino-Cys1,Val4,D-Arg8)-Vasopressin have V1b receptor activity?
This guide provides an in-depth technical analysis of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin (often abbreviated as dVDAVP or [Val4]dDAVP ) and its specific pharmacological profile at the V1b (V3) receptor.
Executive Summary
Yes. While dVDAVP is engineered to be a highly potent and selective V2 receptor agonist (antidiuretic), it retains significant agonist activity at the human V1b receptor .
Although the Valine-4 substitution enhances V2 affinity approximately 10-fold compared to Desmopressin (dDAVP), it does not eliminate the V1b binding affinity inherent to the deamino-D-Arg scaffold. Consequently, dVDAVP should be considered a V2 super-agonist with off-target V1b agonism , particularly in human systems. It is not a silent ligand at V1b.[1]
Compound Profile & Structural Logic
To understand the pharmacology, we must deconstruct the modifications made to the endogenous hormone, Arginine Vasopressin (AVP).
| Compound | Sequence | Key Modifications | Primary Pharmacology |
| AVP (Arg-Vasopressin) | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly | Endogenous | Non-selective Agonist (V1a, V1b, V2) |
| dDAVP (Desmopressin) | Mpa -Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg -Gly | Deamination (Pos 1) + D-Arg (Pos 8) | V2 Selective (V2 > V1b >> V1a) |
| dVDAVP (Val4-Desmopressin) | Mpa-Tyr-Phe-Val -Asn-Cys-Pro-D-Arg -Gly | Valine (Pos 4) + dDAVP Scaffold | Enhanced V2 Selectivity & Potency |
The "Val4" Effect
-
V2 Receptor: The substitution of Glutamine (Gln4) with the hydrophobic Valine (Val4) creates a "super-agonist." It increases affinity for the V2 receptor by approximately 10-fold compared to dDAVP, likely due to optimized hydrophobic interactions within the V2 transmembrane binding pocket.
-
V1b Receptor: Crucially, structure-activity relationship (SAR) studies (e.g., Manning et al.) indicate that modifications at Position 4 (including aliphatic residues like Valine) do not significantly abolish affinity for the human V1b receptor .[2]
-
Result: The "selectivity window" (V2 vs. V1b) is widened primarily because the V2 affinity increases, not because V1b affinity is removed.
Comparative Pharmacology: V1b Activity
The following table synthesizes binding (
| Receptor Subtype | AVP (Native) | dDAVP (Desmopressin) | dVDAVP ([Val4]dDAVP) | d[Cha4]AVP (V1b Tool) |
| Human V2 (Renal) | Low Affinity | |||
| Human V1b (Pituitary) | ||||
| Human V1a (Vascular) | Low Affinity | Negligible | Low Affinity | |
| Functional Outcome | ACTH Release + Antidiuresis | Antidiuresis + ACTH (High Dose) | Potent Antidiuresis + ACTH (High Dose) | ACTH Release Only |
Critical Insight: In human systems, dDAVP and its analogs (like dVDAVP) act as full agonists at the V1b receptor. In rat systems, they often behave as partial agonists . This discrepancy can lead to false negatives if V1b activity is screened solely in rodent models.
Experimental Validation Protocols
If you are using dVDAVP in a study and need to confirm or rule out V1b contribution, use the following "Self-Validating" protocols.
Protocol A: Functional Discrimination (Calcium vs. cAMP)
Since V1b couples to
Materials:
-
Cell Line: CHO-K1 or HEK293 stably transfected with hV1b (human V1b).
-
Reagents: Fluo-4 AM (Calcium dye), dVDAVP (Test), AVP (Positive Control).
Workflow:
-
Load Cells: Incubate hV1b-expressing cells with Fluo-4 AM for 30 mins at 37°C.
-
Baseline: Measure baseline fluorescence (Ex/Em 494/506 nm).
-
Challenge: Inject dVDAVP (Titration: 0.1 nM to 1
M). -
Readout:
-
Positive Result: A rapid, transient spike in fluorescence indicates V1b activation (
-mediated release). -
Control: Pre-treat with Nelivaptan (SSR149415), a selective V1b antagonist. If the signal is blocked, the activity is V1b-mediated.
-
Protocol B: The "V2-Blockade" Control
To prove an observed effect is V1b-mediated and not V2-mediated (in tissues expressing both, like some tumors or kidney segments):
-
Treat with Tolvaptan (Selective V2 Antagonist).
-
Apply dVDAVP.
-
Observation: If the biological response (e.g., ACTH release, proliferation) persists despite Tolvaptan, it is likely driven by the V1b receptor (which Tolvaptan does not block).
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling of dVDAVP. While its primary "Design Target" is the V2 pathway, the "Off-Target" V1b pathway remains active.
Caption: dVDAVP acts as a super-agonist at V2 (Primary Pathway) but retains functional agonism at V1b (Secondary Pathway), capable of triggering Calcium mobilization and ACTH release.
Recommendations for Researchers
-
Do not use dVDAVP as a "V1b-negative" control. It is not.
-
Alternative: Use [Phe2,Orn8]-Vasotocin (V1a/V1b/V2 selective profiles vary, check specific literature) or simply block V1b with Nelivaptan .
-
-
For V2 Specificity: dVDAVP is superior to dDAVP due to higher potency, allowing lower dosing which may keep concentrations below the V1b activation threshold (Selectivity Window).
-
For V1b Stimulation: While dVDAVP activates V1b, it is not the tool of choice due to the confounding V2 activity. Use d[Cha4]AVP (Deamino-Cha4-AVP) for selective V1b agonism.
References
-
Manning, M., et al. (2004). "Design of potent and selective agonists for the human vasopressin V1b receptor based on modifications of [deamino-cys1]arginine vasopressin at position 4." Journal of Medicinal Chemistry.
-
Saito, M., et al. (1997). "1-desamino-8-D-arginine vasopressin (DDAVP) as an agonist on V1b vasopressin receptor."[3][4] Biochemical Pharmacology.
-
Derick, S., et al. (2002).[2][5][6] "[1-deamino-4-cyclohexylalanine] arginine vasopressin: a potent and specific agonist for vasopressin V1b receptors."[5] Endocrinology.
-
Guillon, G., et al. (2006).[7] "Position 4 analogues of [deamino-Cys(1)] arginine vasopressin exhibit striking species differences for human and rat V(2)/V(1b) receptor selectivity."[6][7][8] Journal of Peptide Science.
-
Kaufmann, J.E., et al. (2003). "Cellular mechanisms of the hemostatic effects of desmopressin (DDAVP)." Journal of Thrombosis and Haemostasis.
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- 2. Design of potent and selective agonists for the human vasopressin V1b receptor based on modifications of [deamino-cys1]arginine vasopressin at position 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin (Desmopressin)
This guide provides essential safety and logistical information for the proper disposal of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin, a synthetic analogue of vasopressin commonly known as Desmopressin. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the benchtop to the entire lifecycle of the materials we handle. Adherence to these procedures is not only a matter of regulatory compliance but a cornerstone of a responsible and safe laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Before disposal, a thorough understanding of the potential hazards associated with Desmopressin is critical. While some safety data sheets (SDS) may classify the pure substance as non-hazardous under normal handling conditions, different salt forms and concentrations can present varied risks.[1] For instance, the trifluoroacetate salt has been identified as causing severe skin burns, eye damage, and potential respiratory sensitization.[2]
The primary physiological risk associated with Desmopressin, should accidental exposure and absorption occur, is its potent antidiuretic action, which can lead to water intoxication and hyponatremia (low sodium levels in the blood).[3] Furthermore, as a fine powder, the substance poses a risk of forming an explosive mixture with air if dispersed in sufficient concentration.[4]
Table 1: Summary of Potential Hazards for Desmopressin and its Analogs
| Hazard Category | Description | Potential Consequences | Key Recommendations |
| Acute Toxicity | Harmful if inhaled; potential for systemic effects if absorbed.[2][3][5] | May cause water retention, hyponatremia, headache, nausea, and in serious cases, convulsions.[3][6] | Use only in well-ventilated areas. Wear appropriate respiratory protection when handling powders. |
| Skin/Eye Irritation | Some salt forms are corrosive and can cause severe skin burns and eye damage.[2] | Chemical burns, irreversible eye damage. | Wear safety goggles (EN166) and chemical-resistant gloves.[4] |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[2] | Respiratory distress, allergic contact dermatitis. | Avoid breathing dust. Use engineering controls like fume hoods. |
| Physical Hazards | As a powder, dust may form an explosive mixture with air.[4] | Dust explosion if ignited in a confined space. | Avoid generating dust. Use appropriate grounding for equipment. |
| Environmental | No specific ecological fate information is widely available, but release into waterways is strongly discouraged.[3][7] | Unknown impact on aquatic life. | Do not empty into drains or surface water.[2][4][5] |
Regulatory Framework: The Foundation of Compliance
The disposal of all chemical and pharmaceutical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] It is imperative to recognize that state and local regulations may be more stringent than federal law , and you must always adhere to the strictest applicable rules.[4][10]
The Cardinal Rule: No Sewering
As of August 21, 2019, the EPA enacted a nationwide ban on the disposal of hazardous waste pharmaceuticals down the drain (sewering).[11][12] This applies to all healthcare and laboratory facilities, regardless of their hazardous waste generator status.[12] Given the potent biological activity of Desmopressin, it must never be disposed of via the sewer system.
Waste Characterization: Is It RCRA Hazardous Waste?
The first and most critical step is to determine if your Desmopressin waste qualifies as RCRA hazardous waste.[9] While Desmopressin is not typically a "listed" hazardous waste (P- or U-list), it could be considered hazardous if it exhibits one of the following characteristics[8]:
-
Ignitability: Unlikely for this compound.
-
Corrosivity: Possible, especially for certain salt forms or solutions with extreme pH.[2]
-
Reactivity: Unlikely under normal conditions.[1]
-
Toxicity: Determined by a specific lab test (TCLP).
Causality: The characterization of the waste dictates the entire disposal pathway. Mischaracterizing the waste can lead to significant regulatory violations. When in doubt, manage the waste as hazardous. This conservative approach ensures compliance and safety.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing Desmopressin waste from generation to final disposal.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is essential to prevent cross-contamination and ensure cost-effective, compliant disposal.[13] Use the workflow below to correctly categorize your waste.
Figure 1: Decision workflow for proper segregation of Desmopressin waste streams.
Step 2: Containerization and Labeling
-
Containers: Use only designated, leak-proof, and chemically compatible containers provided by your institution's Environmental Health & Safety (EHS) department or contracted waste vendor.
-
Labeling: All containers must be clearly labeled with the words "Hazardous Waste" (unless characterized otherwise), the full chemical name "this compound", and the date accumulation started. Accurate labeling is a legal requirement for tracking waste from "cradle-to-grave".[8]
Step 3: On-Site Accumulation
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your facility's generator status. This area should be secure, under the control of laboratory personnel, and away from general lab traffic.
Step 4: Final Disposal
Disposal must be conducted through your institution's EHS-approved channels.
-
Primary Method: The preferred and most common method for pharmaceutical waste is incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[3]
-
Vendor: A licensed hazardous waste transporter must be used for off-site disposal.[9] Maintain copies of all waste manifests for a minimum of three years, as required by law.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. Always consult the material's SDS before beginning work.
Spill Cleanup Protocol
-
Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill.
-
Don PPE: At a minimum, this includes a lab coat, safety goggles, and double nitrile gloves. For large powder spills, respiratory protection may be necessary.[4]
-
Containment:
-
For Powders: Gently cover the spill with absorbent pads to prevent dust from becoming airborne. DO NOT dry sweep. Carefully scoop the material and absorbent into a designated hazardous waste container.
-
For Liquids: Cover the spill with an appropriate absorbent material (e.g., chemical spill pillows or vermiculite).[3][7]
-
-
Decontamination: Clean the spill area with soap and water or a suitable lab detergent.[3] Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
First Aid for Accidental Exposure
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Fostering a Culture of Safety
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the hazards, adhering to regulatory requirements, and following a clear, logical disposal protocol, you protect yourself, your colleagues, and the community.
Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your facility.
References
-
Title: Desmopressin Acetate Safety Data Sheet Source: Polypeptide Group (according to EC No. 1907/2006) URL: [Link]
-
Title: Material Safety Data Sheet - Desmopressin Acetate Nasal Solution Source: Covetrus North America URL: [Link]
-
Title: DESMOPRESSIN PH&T NASAL SPRAY SOLUTION - New Zealand Data Sheet Source: Medsafe New Zealand URL: [Link]
-
Title: Vasopressin Injection, USP - Safety Data Sheet Source: American Regent URL: [Link]
-
Title: ARGININE VASOPRESSIN (AVP) 1st International Standard Source: National Institute for Biological Standards and Control (NIBSC) URL: [Link]
-
Title: Pharmaceutical Waste Guidance Source: Florida Department of Environmental Protection URL: [Link]
-
Title: Pharmaceutical Waste Disposal Regulations During a Public Health Emergency Source: Triumvirate Environmental URL: [Link]
-
Title: MANAGEMENT STANDARDS FOR HAZARDOUS WASTE PHARMACEUTICALS Source: Florida Department of Environmental Protection URL: [Link]
-
Title: DEA Pharmaceutical Disposal Regulations Source: Rx Destroyer URL: [Link]
-
Title: Pharmaceutical Waste Regulations: Policy and Procedure Source: Daniels Health URL: [Link]
-
Title: Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
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Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for (Deamino-Cys1,Val4,D-Arg8)-Vasopressin
Welcome to your essential guide for the safe handling of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin, a potent synthetic peptide analogue more commonly known as Desmopressin. As a high-potency active pharmaceutical ingredient (HPAPI), Desmopressin's significant biological activity necessitates a rigorous and informed approach to laboratory safety.[1][2] This document moves beyond a simple checklist, providing a deep, procedural framework rooted in the principles of containment and risk mitigation. Our goal is to empower you, our scientific colleagues, to conduct your research with the highest degree of safety and confidence.
Foundational Safety: Hazard Identification and Risk Assessment
Understanding the "why" behind safety protocols is critical. Desmopressin is not a benign research chemical; its potent pharmacological effects are the primary hazard to laboratory personnel.[3][4] A comprehensive risk assessment must precede any handling activities.[5][6]
Primary Hazards Associated with Desmopressin:
-
Potent Pharmacological Activity : As a synthetic analogue of antidiuretic hormone (ADH), the principal risk of accidental exposure is its strong antidiuretic effect.[4][7] This can lead to unintended water retention and potentially severe hyponatremia (dangerously low sodium levels in the blood).[3][8]
-
Respiratory Sensitization : Like many lyophilized peptides, the fine, lightweight powder poses a significant inhalation risk.[5][6] Inhaling peptide dust can lead to respiratory sensitization and allergic reactions.[9][10]
-
Dermal and Ocular Exposure : Direct contact with the skin or eyes can cause irritation.[5] Some safety data sheets (SDS) indicate it may have a strong caustic effect on skin and mucous membranes.[9]
-
Low Occupational Exposure Limit (OEL) : The potency of Desmopressin is reflected in its OEL, which has been calculated by one manufacturer at 0.2 µg/m³ .[11] This extremely low limit underscores the necessity for advanced containment strategies beyond basic PPE.
The Hierarchy of Controls: Engineering Solutions First
The cornerstone of HPAPI safety is the principle of "containment at source."[2] Personal Protective Equipment (PPE) is the last line of defense, not the first. Your primary safety measures must be robust engineering controls designed to prevent the compound from entering the operator's environment.[12][13]
Caption: The Hierarchy of Controls for handling potent compounds.
-
Primary Engineering Controls : For handling lyophilized Desmopressin powder, the use of a barrier isolator or a glove box is the gold standard.[12] These systems provide a physical barrier between the operator and the compound. Open handling of potent powders is expressly prohibited.[12]
-
Secondary Engineering Controls : All operations should be conducted within a facility designed for handling potent compounds. This includes dedicated rooms maintained under negative pressure relative to adjacent areas, ensuring that any potential contaminants are drawn away from common spaces.[12] A chemical fume hood is a minimum requirement for handling solutions.[5][11]
Personal Protective Equipment (PPE): Your Essential Barrier
While engineering controls are paramount, a comprehensive PPE strategy is mandatory to protect against residual exposure during operations, transfers, and emergencies. The required level of PPE varies with the task and the physical form of the compound.
| Task | Compound Form | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Handling | Lyophilized Powder | Safety goggles and face shield | Double nitrile gloves | Disposable, impervious lab coat or suit | NIOSH-approved respirator (e.g., N95 or higher) |
| Reconstitution & Dilution | Liquid Solution | Chemical safety goggles | Nitrile gloves | Lab coat | Not required if performed in a certified fume hood |
| Spill Cleanup | Powder or Liquid | Chemical safety goggles and face shield | Double, heavy-duty nitrile gloves | Disposable, impervious suit | NIOSH-approved respirator with appropriate cartridges |
Detailed PPE Specifications:
-
Eye and Face Protection : Chemical-resistant safety goggles are the minimum requirement to prevent splashes.[5][6] When handling the powder or during initial reconstitution where splashing is a higher risk, a full face shield worn over safety goggles is essential.[6]
-
Hand Protection : Impervious disposable nitrile gloves are required.[5][14] Double-gloving is strongly recommended when handling the concentrated powder to protect against tears and to allow for safe removal of the outer layer if contamination occurs.[14]
-
Body Protection : A standard lab coat is suitable for working with dilute solutions.[6] However, when handling the powder or concentrated solutions, an impervious, disposable lab coat or a full protective suit is necessary to prevent skin contact.[14]
-
Respiratory Protection : Due to the low OEL and the risk of sensitization, respiratory protection is crucial when handling the powder.[10] This must be done within a primary engineering control (isolator, fume hood). A NIOSH-approved N95 respirator is a minimum requirement.[15]
Procedural Guidance: Step-by-Step Operational Plans
Adherence to validated Standard Operating Procedures (SOPs) is non-negotiable. The following protocols provide a framework for safe handling from receipt to disposal.
Caption: General workflow for handling this compound.
SOP 1: Handling and Weighing Lyophilized Powder
-
Preparation : Before removing the vial from storage (≤ -20°C), place it in a desiccator and allow it to equilibrate to room temperature.[16][17] This critical step prevents atmospheric moisture from condensing on the cold peptide, which compromises stability and accuracy.
-
Containment : Perform all powder handling within a certified barrier isolator, glove box, or powder-containment ventilated enclosure.
-
Don PPE : Wear full PPE as specified in the table for powder handling.
-
Weighing : Use anti-static tools and a dedicated microbalance inside the containment unit. Weigh the desired amount into a suitable container.
-
Closure : Immediately and securely cap the stock vial. Purge the vial with an inert gas like argon or nitrogen before re-sealing to displace moisture and oxygen.[16]
-
Cleanup : Wipe down all surfaces within the containment unit with an appropriate deactivating solution before removing materials.
SOP 2: Reconstitution and Dilution
-
Solvent Selection : this compound dissolves in water.[15] Because the peptide contains cysteine residues, use oxygen-free or carefully degassed acidic buffers to prevent oxidation of thiol moieties, which can lead to disulfide bond formation and inactivation.[17]
-
Procedure : Conduct the initial reconstitution of the powder within the primary containment unit. Add the degassed solvent slowly to the vial containing the weighed peptide.
-
Dissolution : If necessary, gently vortex or sonicate to ensure complete dissolution.[17] Avoid excessive heating.
-
Transfer : Once in solution, the risk of aerosolization is significantly reduced. Subsequent dilutions can be performed in a chemical fume hood using standard PPE for liquids.
SOP 3: Spill Management
-
Evacuate : Immediately alert others and clear the affected area, restricting access.[5]
-
Don PPE : Wear the highest level of protective equipment, including respiratory protection, an impervious suit, and double gloves.[10]
-
For Powder Spills : DO NOT dry sweep. Gently cover the spill with an absorbent material. Carefully collect the material using a dedicated scoop and place it into a sealed, labeled waste container.
-
For Liquid Spills : Cover the spill with an appropriate absorbent material.[5] Collect the saturated material and place it in a sealed, labeled waste container.
-
Decontaminate : Clean the spill area thoroughly with a suitable deactivating agent, followed by soap and water.[5]
SOP 4: Decontamination and Waste Disposal
-
Waste Collection : All materials that have come into contact with Desmopressin (gloves, vials, pipette tips, absorbent paper) are considered contaminated chemical waste.
-
Segregation : Collect all waste into clearly labeled, sealed containers.[5] Do not mix with general laboratory trash.[5]
-
Disposal : Dispose of waste in accordance with all institutional, local, and national regulations for chemical and pharmaceutical waste. Never dispose of peptides down the drain.[5]
-
Equipment : Decontaminate all non-disposable equipment, such as spatulas and glassware, before removing them from the containment area.
Emergency Procedures and First Aid
In the event of an accidental exposure, immediate and correct action is vital.
-
Inhalation : Move the affected person to fresh air immediately.[4][10] Seek urgent medical attention. Inform the medical personnel of the compound's identity and its antidiuretic properties.
-
Skin Contact : Remove contaminated clothing immediately.[11] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[10] Seek medical attention if irritation persists.[4]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion : Wash out the mouth with water.[10] Do not induce vomiting. Seek immediate medical attention and provide the SDS to the responding personnel.[10]
By integrating these principles of hazard awareness, engineering controls, and meticulous procedure, you can ensure a safe and effective research environment when working with potent peptides like this compound.
References
- Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research.
- Personal protective equipment for handling Peptide R. Benchchem.
- Highly Potent APIs (HPAPIs) in Pharmaceutical Manufacturing: Challenges, Strategies and Future Outlook. PharmaSource.
- Desmopressin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, April 3). WebMD.
- Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma.
- What are the indications, dosages, and precautions for using desmopressin (DDAVP)?. (2025, December 13). Medical Advisory Board.
- High-Potency Active Pharmaceutical Ingredients (HPAPIs) are becoming increasingly common in drug development pipelines. CDMO.
- High-Potency APIs: Containment and Handling Issues. (2026, February 13). Pharmaceutical Technology.
- [deamino-Cys 1 , Val 4 , D-Arg 8 ]-Vasopressin. MilliporeSigma.
- Handling and Storage of Peptides - FAQ. AAPPTEC.
- Desmopressin Acetate Injection USP (Hospira Inc.)
- Handling and Storage Guidelines for Peptides. Bachem.
- Synthetic Peptides. Abcepta.
- Desmopressin Acetate SAFETY DATA SHEET. (2020, January 17). Polypeptide.
- Desmopressin (trifluoroacetate salt) - Safety Data Sheet. (2025, November 7). Santa Cruz Biotechnology.
- Vasopressin [Deamino-Pen1, Val4, D-Arg8] - Data Sheet.
- Desmopressin Acetate Injection, 4mcg/mL, 1 or 10 mL per vial. (2023, September 6). Cayman Chemical.
- This compound.
- SAFETY DATA SHEET - Vasopressin. (2025, December 23). Fisher Scientific.
- Vasopressin, 8-L arginine SAFETY D
- Vasopressin. Wikipedia.
- Desmopressin SAFETY D
Sources
- 1. pharmasource.global [pharmasource.global]
- 2. quotientsciences.com [quotientsciences.com]
- 3. Desmopressin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. polypeptide.com [polypeptide.com]
- 5. biovera.com.au [biovera.com.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vasopressin - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. polypeptide.com [polypeptide.com]
- 12. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 13. pharmtech.com [pharmtech.com]
- 14. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 15. [deamino-Cys1, Val4, D-Arg8]-Vasopressin ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
- 17. bachem.com [bachem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
